Fluticasone
説明
Structure
2D Structure
特性
IUPAC Name |
S-(fluoromethyl) (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNNYOODZCAHBA-GQKYHHCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044022 | |
| Record name | Fluticasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Impurities |
6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-propanoyloxy)androsta-1,4-diene-17beta-carboxylic acid, [(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17beta-yl]carbonyl]sulphenic acid, 6alpha,9-difluoro-17-[[(fluoromethyl)sulpanyl]carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl acetate, 6alpha,9-difluoro-17-[(methylsulphanyl)carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl propanoate, For more Impurities (Complete) data for Fluticasone (9 total), please visit the HSDB record page. | |
| Record name | Fluticasone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
90566-53-3 | |
| Record name | Fluticasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90566-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090566533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluticasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTICASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2W21N7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluticasone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Unveiling the Potent Affinity of Fluticasone Propionate for the Glucocorticoid Receptor: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Fluticasone propionate (FP) for the glucocorticoid receptor (GR). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks. The exceptional potency of this compound propionate, a cornerstone in the management of inflammatory conditions, is primarily attributed to its high binding affinity for the glucocorticoid receptor.
Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
The binding affinity of this compound propionate for the human glucocorticoid receptor has been extensively quantified and compared with other corticosteroids. The data consistently demonstrates the superior affinity of this compound propionate.
| Compound | Dissociation Constant (Kd) (nmol/L) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Half-Life of Steroid-Receptor Complex (hours) |
| This compound Propionate (FP) | 0.49 - 0.5 [1][2][3][4] | 1775 - 1910 [1] | >10 |
| Dexamethasone | 9.36 | 100 | Not specified |
| Budesonide | Not specified | 855 | ~5 |
| Beclomethasone-17-monopropionate (17-BMP) | Not specified | 1345 | ~7.5 |
| Mometasone Furoate | Not specified | 2244 | Not specified |
| Triamcinolone Acetonide | Not specified | Not specified | ~4 |
This compound propionate exhibits a significantly lower dissociation constant (Kd) compared to dexamethasone, indicating a much stronger binding affinity. Its relative receptor affinity is approximately 1.5-fold higher than beclomethasone-17-monopropionate and 3-fold higher than budesonide. The prolonged half-life of the this compound propionate-receptor complex, exceeding 10 hours, is a direct consequence of its high affinity, contributing to its sustained therapeutic effect.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor, which then acts as a ligand-dependent transcription factor. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), thereby modulating the transcription of target genes. This can lead to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.
Glucocorticoid Receptor Signaling Pathway
Experimental Protocols: Radioligand Binding Assay
The determination of glucocorticoid receptor binding affinity is commonly performed using a competitive radioligand binding assay.
Objective: To determine the affinity (Kd) of a test compound (e.g., this compound propionate) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Cytosolic fraction containing the glucocorticoid receptor, prepared from cultured cells (e.g., human lung cells) or tissues.
-
Radioligand: A high-affinity, radiolabeled glucocorticoid, typically [³H]-dexamethasone.
-
Test Compound: Unlabeled this compound propionate at a range of concentrations.
-
Wash Buffer: Ice-cold buffer to separate bound from unbound radioligand.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Glass Fiber Filters: To trap the receptor-ligand complexes.
Procedure:
-
Receptor Preparation: A cytosolic fraction containing the GR is prepared from a suitable cell or tissue source.
-
Incubation: The receptor preparation is incubated with a fixed, low concentration of the radioligand ([³H]-dexamethasone).
-
Competition: In parallel, incubations are set up with the radioligand and a range of concentrations of the unlabeled test compound (this compound propionate).
-
Equilibrium: The binding reactions are allowed to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for a Radioligand Binding Assay
References
- 1. Binding kinetics of this compound propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rndsystems.com [rndsystems.com]
Fluticasone furoate vs propionate molecular structure differences
An In-depth Technical Guide to the Molecular and Functional Distinctions Between Fluticasone Furoate and this compound Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound furoate (FF) and this compound propionate (FP) are synthetic trifluorinated corticosteroids widely utilized in the management of inflammatory conditions such as asthma and allergic rhinitis.[1][2][3] While they share the same active steroidal backbone, "this compound," they are not interchangeable drugs.[4] The distinct esterification at the 17α position—a furoate group in FF and a propionate group in FP—confers significant differences in their molecular structure, physicochemical properties, and pharmacological activity.[1] These molecules are not prodrugs; their pharmacological effects are mediated by the entire molecule, and they do not share common metabolites or convert to this compound in vivo. This guide provides a detailed comparison of their molecular structures, binding affinities, and the experimental methodologies used to characterize them.
Core Molecular Structure Differences
The fundamental distinction between this compound furoate and this compound propionate lies in the ester group attached at the 17α position of the androstane steroid nucleus. This compound furoate possesses a larger, aromatic furoate ester, whereas this compound propionate has a smaller, aliphatic propionate ester. This seemingly minor substitution has profound implications for the molecule's interaction with its target, the glucocorticoid receptor (GR).
X-ray crystallography studies have revealed that the larger furoate ester of FF occupies a discrete lipophilic pocket on the glucocorticoid receptor more completely than the smaller propionate ester of FP. This superior fit is a key contributor to the enhanced binding affinity and prolonged receptor occupancy observed with this compound furoate.
References
- 1. This compound furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative Meta-Analysis of the Efficacy of Once-Daily this compound Furoate 100 µG Versus Twice-Daily this compound Propionate 250 µG in Adolescents and Adults with Persistent Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Intracellular Signaling Pathways Modulated by Fluticasone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluticasone, a synthetic corticosteroid available as propionate and furoate esters, is a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic efficacy is rooted in its potent modulation of intracellular signaling pathways that govern inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, with a focus on the core signaling cascades it regulates. We present a compilation of quantitative data on its receptor binding affinity and inhibitory effects on inflammatory mediators, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Glucocorticoid Receptor Agonism
This compound exerts its effects by acting as a high-affinity agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] The lipophilic nature of this compound allows it to readily cross the cell membrane and bind to the cytosolic GR, which is maintained in an inactive state through its association with a complex of heat shock proteins (HSPs).
Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the HSP complex. This activated this compound-GR complex then translocates to the nucleus, where it modulates the transcription of target genes through two primary mechanisms: transactivation and transrepression.[2]
Quantitative Data: Receptor Affinity and Inhibitory Potency
The therapeutic potency of this compound is underscored by its high binding affinity for the glucocorticoid receptor and its profound inhibitory effects on the production of pro-inflammatory mediators. The following tables summarize key quantitative data for this compound propionate and this compound furoate.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Dissociation Constant (Kd) | Relative Receptor Affinity (RRA) vs. Dexamethasone (=100) | Reference |
| This compound Propionate | 0.5 nM | 1775 - 1910 | [3][4][5] |
| This compound Furoate | Not explicitly stated in a direct Kd value, but noted to have 1.7x the affinity of this compound propionate. | 2989 |
Table 2: Inhibition of Cytokine Release
| Compound | Cytokine Inhibited | IC50 / IC25 Value | Cell Type / Stimulus | Reference |
| This compound Propionate | IL-5 mediated eosinophil viability | IC50: 1.3 nM | Human eosinophils / IL-5 | |
| This compound Propionate | IL-6 | Not explicitly quantified, but potent inhibition observed. | Human lung epithelial cells (A549) and alveolar macrophages / Swine dust or LPS | |
| This compound Propionate | IL-8 | Not explicitly quantified, but potent inhibition observed. | Human lung epithelial cells (A549) and alveolar macrophages / Swine dust or LPS | |
| This compound Propionate | TNF-α | Not explicitly quantified, but potent inhibition observed. | Human alveolar macrophages / LPS | |
| This compound Furoate | GM-CSF | IC25: 12.6 pM | Human nasal mucosa epithelial cells / FBS | |
| This compound Furoate | IL-6 | IC25: 65.8 pM | Human nasal mucosa epithelial cells / FBS | |
| This compound Furoate | IL-8 | IC25: 8.6 pM | Human nasal mucosa epithelial cells / FBS |
Table 3: Inhibition of Eosinophil Survival
| Compound | IC50 Value (Day 3) | IC50 Value (Day 4) | Experimental Context | Reference |
| This compound Furoate | 3.22 nM | 1.29 nM | Eosinophil survival induced by secretions from FBS-stimulated epithelial cells. |
Modulation of Key Intracellular Signaling Pathways
Transrepression: Inhibition of the NF-κB Pathway
A major anti-inflammatory mechanism of this compound is the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.
The activated this compound-GR complex interferes with this pathway at multiple levels. It can directly interact with NF-κB subunits, preventing their binding to DNA. Additionally, the GR can recruit histone deacetylases (HDACs) to NF-κB target gene promoters, leading to chromatin condensation and transcriptional repression. Studies have shown that the combination of this compound propionate and salmeterol can synergistically reduce the expression of phosphorylated IκBα, thereby limiting NF-κB activation.
Transactivation: Upregulation of Anti-Inflammatory Genes
Through transactivation, the this compound-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is responsible for the synthesis of several anti-inflammatory proteins.
A key protein induced by this compound is Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1). MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates members of the MAPK family, including p38 MAPK, JNK, and ERK. These MAPKs are crucial components of signaling pathways that are activated by cellular stress and inflammatory cytokines, and they play a significant role in promoting inflammation. By inducing the expression of MKP-1, this compound effectively dampens these pro-inflammatory MAPK signaling cascades. Research has demonstrated that this compound propionate induces a sustained upregulation of MKP-1 protein.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to investigate the effects of this compound on intracellular signaling pathways.
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.
-
Cell Line: A549 (human lung adenocarcinoma) cells stably transfected with a reporter plasmid containing multiple NF-κB response elements upstream of a luciferase reporter gene.
-
Materials:
-
A549-NF-κB-luciferase reporter cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (stimulus)
-
This compound (propionate or furoate)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
-
Protocol:
-
Cell Seeding: Seed A549-NF-κB-luciferase cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Calculate the percent inhibition of NF-κB activity by this compound at each concentration and determine the IC50 value.
-
Western Blot for Phosphorylated p38 MAPK
This technique is used to detect the phosphorylation status of p38 MAPK, a key indicator of its activation, and how it is affected by this compound.
-
Cell Line: Human bronchial epithelial cells (e.g., 16HBE or primary cells).
-
Materials:
-
Cell culture medium
-
LPS or TNF-α (stimulus)
-
This compound (propionate or furoate)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Culture and Treatment: Culture human bronchial epithelial cells to ~80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS or TNF-α for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells in ice-cold lysis buffer. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Detect the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Densitometry: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the this compound-activated GR directly binds to the GREs of target genes like MKP-1.
-
Cell Line: A549 or other relevant lung epithelial cell lines.
-
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
Anti-GR antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the GRE of the MKP-1 gene promoter
-
qPCR reagents and instrument
-
-
Protocol:
-
Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody overnight. Add protein A/G beads to pull down the antibody-GR-DNA complexes.
-
Washes: Wash the bead-complexes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Digest the proteins with proteinase K.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers designed to amplify the region of the MKP-1 promoter containing the GRE. Use input DNA (chromatin before immunoprecipitation) for normalization. An increase in the amount of amplified DNA in the this compound-treated sample compared to the vehicle control indicates GR binding to the MKP-1 GRE.
-
Conclusion
This compound is a potent anti-inflammatory agent that modulates multiple intracellular signaling pathways, primarily through its action as a glucocorticoid receptor agonist. Its ability to transrepress pro-inflammatory pathways like NF-κB and transactivate anti-inflammatory genes such as MKP-1 provides a dual mechanism for its therapeutic efficacy. The high receptor binding affinity and potent inhibition of inflammatory mediators, as detailed in this guide, underscore its clinical utility. The experimental protocols and pathway diagrams presented here offer a framework for further research into the nuanced molecular pharmacology of this compound and the development of next-generation anti-inflammatory therapies.
References
- 1. Long-Acting β2-Agonists Increase this compound Propionate-Induced Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Airway Smooth Muscle Cells | PLOS One [journals.plos.org]
- 2. Tumor necrosis factor-alpha induces MMP-9 expression via p42/p44 MAPK, JNK, and nuclear factor-kappaB in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-acting β2-agonists increase this compound propionate-induced mitogen-activated protein kinase phosphatase 1 (MKP-1) in airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of Fluticasone and its analogues
An In-depth Technical Guide to the Discovery and Synthesis of Fluticasone and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships of this compound propionate and its prominent analogue, this compound furoate. It includes detailed experimental protocols, quantitative data comparisons, and visualizations of key pathways and processes to support research and development in the field of corticosteroids.
Discovery and Development
This compound was developed by researchers at Glaxo (now GlaxoSmithKline) with the goal of creating a potent, topically active corticosteroid with minimal systemic side effects.[1][2] The research, led by Sir David Jack, aimed to improve upon existing inhaled corticosteroids by enhancing anti-inflammatory potency while ensuring rapid metabolism into inactive forms upon entering systemic circulation.[1][3][4]
This compound propionate was patented in 1980 and received medical approval in 1990. Its development was a result of systematic exploration of structure-activity relationships in a series of androstane 17β-carbothioates. This new class of compounds showed exceptionally high topical anti-inflammatory activity but were quickly deactivated by first-pass metabolism in the liver, a key feature for improving the safety profile of inhaled steroids.
Later, further research led to the discovery of this compound furoate by researchers at GlaxoSmithKline. It was approved for medical use in the United States in 2007. This compound furoate and this compound propionate are entirely different drug substances; neither is a prodrug of a common "this compound" molecule. The ester group at the 17α position is critical to the pharmacological activity of the entire molecule.
Mechanism of Action: Glucocorticoid Receptor Signaling
Like other corticosteroids, this compound exerts its anti-inflammatory effects by acting as a highly selective agonist for the glucocorticoid receptor (GR). The mechanism involves multiple steps that ultimately alter the transcription of inflammatory genes.
The process begins when the drug binds to the GR in the cytoplasm of target cells. This binding event causes the receptor to undergo a conformational change and translocate into the cell nucleus. Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. This interaction modulates gene transcription, leading to the suppression of pro-inflammatory proteins and the upregulation of anti-inflammatory proteins.
Caption: Glucocorticoid receptor signaling pathway for this compound.
Chemical Synthesis
The synthesis of this compound propionate and its analogues involves multi-step processes starting from commercially available steroid precursors. The key is the formation of the unique 17β-carbothioate S-fluoromethyl ester structure.
Synthesis of this compound Propionate (FP)
A common route for synthesizing this compound propionate starts from flumethasone. The process involves the oxidative cleavage of the C17 side chain to form a 17β-carboxylic acid, followed by esterification and conversion to the final carbothioate. More recent, improved methods focus on using less toxic and more environmentally friendly reagents.
Caption: General synthesis workflow for this compound Propionate.
Synthesis of this compound Furoate (FF)
The synthesis of this compound furoate follows a similar strategic logic, starting from a 17β-carbothioic acid intermediate. This intermediate is then acylated with furoyl chloride before the final fluoromethylation step.
Caption: General synthesis workflow for this compound Furoate.
Structure-Activity Relationships (SAR)
The high therapeutic index of this compound propionate and its analogues is derived from specific structural modifications to the corticosteroid backbone.
-
Androstane-17β-carbothioate Nucleus: Replacing the typical two-carbon 17β-side chain of pregnanes with a 17β-carbothioate ester was a key innovation. This group is susceptible to hydrolysis by esterases, particularly in the liver, leading to the formation of a corresponding 17β-carboxylic acid metabolite that is virtually inactive.
-
17α Ester Group (Propionate/Furoate): The esterification of the 17α-hydroxyl group significantly enhances topical anti-inflammatory activity. The furoate ester in FF occupies a specific pocket on the glucocorticoid receptor more completely than the smaller propionate ester of FP, contributing to its higher receptor affinity.
-
S-Fluoromethyl Group: The S-fluoromethyl ester at the 17β position provides high topical potency.
-
Fluorination (6α, 9α): The presence of fluorine atoms at the 6α and 9α positions is a common feature in potent corticosteroids that enhances glucocorticoid activity.
-
High Lipophilicity: this compound propionate is significantly more lipophilic than older corticosteroids like budesonide and beclomethasone dipropionate, which influences its pharmacokinetic properties.
Caption: Key structural features driving this compound's activity and safety.
Quantitative Data
The distinct structural features of this compound propionate and this compound furoate translate into different physicochemical and pharmacological properties.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity Comparison
| Compound | Relative Receptor Affinity (RRA) | Absolute Affinity (K D) | Reference(s) |
|---|---|---|---|
| This compound Furoate | ~1.7x higher than FP | Not specified | |
| This compound Propionate | 1.0 (Reference) | 0.5 nmol/L | |
| Beclomethasone-17-Monopropionate | ~0.67x | Not specified | |
| Mometasone Furoate | ~0.67x | Not specified | |
| Budesonide | ~0.33x | Not specified |
| Triamcinolone Acetonide | ~0.05x | Not specified | |
Table 2: Comparative Pharmacological Properties
| Property | This compound Furoate (FF) | This compound Propionate (FP) | Reference(s) |
|---|---|---|---|
| Dosing Frequency | Once-daily | Typically twice-daily | |
| Duration of Action | Extended | Shorter | |
| Systemic Bioavailability (Intranasal) | <1% | <2% | |
| Protein Binding | High | High | |
| Metabolism | Extensive first-pass (CYP3A4) | Extensive first-pass (CYP3A4) |
| Elimination | Primarily fecal | Primarily fecal | |
Experimental Protocols
The following are generalized protocols for key synthetic steps based on published literature. Researchers should consult specific patents and publications for precise, optimized conditions.
Protocol 1: Preparation of 17β-Carboxylic Acid Intermediate from Flumethasone
This protocol describes the oxidative cleavage of the dihydroxyacetone side chain of flumethasone.
-
Dissolution: Dissolve flumethasone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Oxidant Preparation: In a separate vessel, dissolve periodic acid (H₅IO₆) (approx. 1.2 eq) in water.
-
Reaction: Cool the flumethasone solution to 0-20°C. Slowly add the aqueous periodic acid solution to the reaction flask while maintaining the temperature.
-
Monitoring: Stir the reaction mixture for approximately 2 hours, monitoring for completion by TLC or HPLC.
-
Crystallization & Isolation: Upon completion, add purified water to the reaction solution to induce crystallization. Stir for 40-60 minutes.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with water.
-
Drying: Dry the resulting off-white solid (the 17β-carboxylic acid intermediate) at approximately 40°C to a constant weight.
Protocol 2: Synthesis of this compound Propionate from Carbothioic Acid
This protocol describes the final alkylation step to produce this compound propionate. An improved method uses a silver-mediated fluorodecarboxylation.
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve the 17β-carbothioic acid intermediate (1.0 eq) and AgNO₃ (0.2 eq) in a solvent mixture of acetone and water (2:1 v/v).
-
Fluorination: Add Selectfluor® (2.5 eq) to the solution.
-
Heating: Heat the reaction mixture to 45°C and stir for approximately 3 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting material by HPLC.
-
Isolation: Upon completion, dilute the reaction mixture with water to precipitate the product.
-
Filtration and Washing: Collect the product by filtration and wash thoroughly with water to remove salts and impurities.
-
Drying: Dry the isolated solid to yield this compound propionate.
Protocol 3: Synthesis of this compound Furoate from Carbothioic Acid
This protocol outlines the three-step, one-pot conversion of the carbothioic acid to this compound furoate.
-
Initial Setup: Dissolve the starting carbothioic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP) in methyl ethyl ketone (MEK). Cool the mixture to between -8°C and -5°C.
-
Acylation: Add tripropylamine (TPA) to the mixture. Then, add furoyl chloride dropwise over 2-3 minutes. Stir the resulting mixture at -5°C to 0°C for 15 minutes. This generates a mixture of the desired ester and a thioanhydride intermediate.
-
Hydrolysis of Thioanhydride: Add a solution of N-methylpiperazine in water dropwise to the reaction mixture at -5°C to 0°C and stir for 10 minutes to convert the thioanhydride to the desired ester.
-
Fluoromethylation: Add a solution of bromofluoromethane in MEK rapidly at 0°C. Warm the solution to 20-22°C and stir for 5 hours.
-
Work-up: Dilute the reaction mixture with methyl isobutyl ketone (MIBK). Wash sequentially with aqueous 2M HCl, water, aqueous potassium carbonate, and finally water again.
-
Isolation: Concentrate the final organic phase under reduced pressure to yield this compound furoate as a solid.
References
- 1. mydrugcenter.com [mydrugcenter.com]
- 2. Structure-activity relationships of topically active steroids: the selection of this compound propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Sir David Jack: an extraordinary drug discoverer and developer - PMC [pmc.ncbi.nlm.nih.gov]
Fluticasone's effects on cytokine and chemokine expression
An In-depth Technical Guide to Fluticasone's Effects on Cytokine and Chemokine Expression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic corticosteroid, is a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis.[1] Its therapeutic efficacy is largely attributed to its potent anti-inflammatory properties, which are mediated through the modulation of cytokine and chemokine expression. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, summarizes quantitative data from key in-vitro and in-vivo studies, details relevant experimental protocols, and illustrates critical signaling pathways and workflows.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[2][3] As a highly lipophilic molecule, this compound readily crosses the cell membrane and binds to the GR complex in the cytoplasm, which is associated with heat-shock proteins (HSPs).[4][5] Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the activated this compound-GR complex into the nucleus.
Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin-1 and mitogen-activated kinase phosphatase-1 (MKP-1).
-
Transrepression: More central to its anti-inflammatory effect on cytokines, the monomeric GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby repressing the transcription of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.
A key component of transrepression involves the recruitment of Histone Deacetylase-2 (HDAC2) to the activated inflammatory gene complex. HDAC2 reverses the histone acetylation induced by NF-κB, leading to chromatin condensation and making the DNA inaccessible for transcription, effectively switching off inflammatory gene expression.
Quantitative Effects of this compound on Cytokine & Chemokine Expression
This compound has been demonstrated to inhibit a wide array of pro-inflammatory mediators across various experimental models. The following tables summarize the quantitative findings from in-vitro, ex-vivo, and clinical studies.
In-Vitro Studies
| Cytokine/Chemokine | Cell Type | Stimulant | This compound Concentration | % Inhibition / Effect | Reference |
| IL-6 | Human Lung Epithelial (A549) | Swine Dust | 10-13 to 10-8 M | Dose-dependent, almost total inhibition | |
| IL-8 | Human Lung Epithelial (A549) | Swine Dust | 10-13 to 10-8 M | Dose-dependent, almost total inhibition | |
| TNF-α | Human Alveolar Macrophages | LPS | 10-13 to 10-8 M | Dose-dependent, almost total inhibition | |
| IL-6 | Human Alveolar Macrophages | LPS | 10-13 to 10-8 M | Dose-dependent, almost total inhibition | |
| IL-8 | Human Alveolar Macrophages | LPS | 10-13 to 10-8 M | Partial inhibition | |
| IL-13 | PHA-stimulated MNCs | Phytohemagglutinin (PHA) | 10-7 M | ~46% inhibition (Healthy) / ~47% inhibition (Asthmatic) at 48h | |
| IL-4 mRNA | HuT-78 T-cells | Anti-CD3/CD28 | 10 nM | Significant inhibition (p < 0.001) | |
| IL-5 mRNA | HuT-78 T-cells | Anti-CD3/CD28 | 10 nM | Significant inhibition (p < 0.001) | |
| GM-CSF | Nasal Mucosa Epithelial Cells | 10% FBS | up to 10-10 M | Significant inhibition (IC25 = 12.6 pM) | |
| IL-6 | Nasal Mucosa Epithelial Cells | 10% FBS | up to 10-10 M | Significant inhibition (IC25 = 65.8 pM) | |
| IL-8 | Nasal Mucosa Epithelial Cells | 10% FBS | up to 10-11 M | Significant inhibition (IC25 = 8.6 pM) |
Ex-Vivo Studies
| Cytokine/Chemokine | Tissue Type | Stimulant | This compound Concentration | Max % Inhibition | Reference |
| IL-5 | Nasal Polyp Tissue | SEB | 10-8 M | ~80% | |
| IL-17 | Nasal Polyp Tissue | SEB | 10-8 M | ~75% | |
| IFN-γ | Nasal Polyp Tissue | SEB | 10-8 M | ~70% | |
| TNF-α | Nasal Polyp Tissue | SEB | 10-8 M | ~65% | |
| IL-2 | Nasal Polyp Tissue | SEB | 10-8 M | ~60% |
Clinical Studies
| Cytokine/Chemokine | Condition | Treatment | Effect | Reference |
| IL-1β, IL-6, IL-8, RANTES, MIP-1α, GM-CSF | Allergic Rhinitis (Nasal Secretions) | This compound Propionate (200 µ g/day ) | Significant decrease in recovery post-allergen challenge | |
| IL-4 mRNA+ cells | Allergic Rhinitis (Nasal Biopsy) | This compound Propionate (400 µ g/day ) | Marked decrease in allergen-induced increase (P = 0.002) | |
| IL-4 mRNA+ cells | Nasal Polyp Disease (Biopsy) | This compound Propionate (200 µ g/day ) | Significant reduction (P = 0.02) | |
| IL-13 mRNA+ cells | Nasal Polyp Disease (Biopsy) | This compound Propionate (200 µ g/day ) | Significant reduction (P = 0.05) | |
| TNF-α, IL-1β mRNA+ cells | Nasal Polyp Disease (Biopsy) | This compound Propionate (200 µ g/day ) | Not significantly reduced | |
| C-Reactive Protein (CRP) | COPD (Serum) | This compound (1 mg/day) | 50% reduction from baseline | |
| IL-6 | COPD (Serum) | This compound (alone or with Salmeterol) | No significant effect | |
| Surfactant Protein D (SP-D) | COPD (Serum) | This compound (alone or with Salmeterol) | Significant reduction (P = 0.002) |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines typical protocols used to assess the impact of this compound.
In-Vitro Cytokine Release Assay from Epithelial Cells
This protocol describes a common method for quantifying the inhibitory effect of this compound on cytokine release from cultured human lung epithelial cells.
Methodology:
-
Cell Culture: Human lung epithelial cells (e.g., A549 cell line) are cultured in appropriate media until they reach 80-90% confluency in multi-well plates.
-
Stimulation: The cell culture medium is replaced with fresh medium containing a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) or swine dust extract, to induce cytokine production.
-
Treatment: Concurrently with stimulation, cells are treated with a range of concentrations of this compound propionate (e.g., 10-13 to 10-8 M) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the culture supernatants are collected and centrifuged to remove cellular debris.
-
Quantification: The concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatants is measured using a quantitative method, typically a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage inhibition of cytokine release by this compound at each concentration is calculated relative to the stimulated vehicle control.
Clinical Nasal Allergen Challenge Protocol
This protocol outlines a randomized, placebo-controlled crossover study design to evaluate the effect of intranasal this compound on cytokine levels in allergic rhinitis.
Methodology:
-
Subject Recruitment: Subjects with a history of allergic rhinitis and positive skin tests to a relevant allergen are recruited.
-
Treatment Period: In a double-blind, crossover design, subjects are randomized to receive either intranasal this compound propionate (e.g., 200 µg daily) or a matching placebo for a defined period (e.g., 1 week).
-
Allergen Challenge: After the treatment period, a nasal allergen challenge is performed. A specific dose of allergen is administered to the nasal mucosa.
-
Sample Collection & Symptom Scoring:
-
Early Phase (0-1 hour post-challenge): Nasal secretions are collected, and rhinitis symptoms (e.g., sneezing, congestion) are recorded.
-
Late Phase (2-8 hours post-challenge): Nasal secretions are collected at multiple time points, and symptom scores are recorded simultaneously.
-
-
Washout Period: A washout period of sufficient duration (e.g., 2-3 weeks) is implemented.
-
Crossover: Subjects cross over to the alternate treatment arm (placebo or this compound) and repeat steps 2 through 4.
-
Cytokine Analysis: Cytokine levels (e.g., IL-6, IL-8, RANTES) in the collected nasal secretions are quantified by specific ELISA.
-
Statistical Analysis: Cytokine levels and symptom scores from the this compound treatment period are compared to the placebo period to determine the statistical significance of any observed inhibition.
Conclusion
This compound is a potent inhibitor of cytokine and chemokine expression, a key feature of its anti-inflammatory activity. Its mechanism of action is well-defined, involving the glucocorticoid receptor-mediated transrepression of pro-inflammatory transcription factors like NF-κB. Quantitative data from a range of studies consistently demonstrate its ability to suppress key mediators such as IL-4, IL-5, IL-6, IL-8, and TNF-α. The provided protocols and workflows offer standardized models for the continued investigation and development of glucocorticoids in inflammatory diseases. This guide serves as a foundational resource for professionals engaged in the research and development of anti-inflammatory therapeutics.
References
In Vitro Effects of Fluticasone on Eosinophil Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of fluticasone, a synthetic corticosteroid, on the apoptosis of eosinophils. Eosinophils are key effector cells in allergic inflammation, and their programmed cell death, or apoptosis, is a critical mechanism for the resolution of this inflammation. Glucocorticoids like this compound are potent inducers of eosinophil apoptosis and are a cornerstone in the treatment of eosinophil-driven diseases such as asthma.
Core Findings: this compound's Pro-Apoptotic Efficacy
In vitro studies have consistently demonstrated that this compound is a potent inducer of eosinophil apoptosis in a concentration-dependent manner. Its efficacy is significantly greater than that of other corticosteroids like dexamethasone and beclomethasone.
Quantitative Analysis of Glucocorticoid-Induced Eosinophil Apoptosis
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for various glucocorticoids in inducing eosinophil apoptosis and inhibiting cytokine-mediated eosinophil survival.
| Glucocorticoid | EC50 (nM) for Apoptosis Induction | IC50 (nM) vs. IL-5 Mediated Survival | Reference |
| This compound Propionate | 3.7 ± 1.8 | 1.3 | [1] |
| Budesonide | 5.0 ± 1.7 | 8.5 | [1] |
| Beclomethasone | 51 ± 19 | 210 (17-monopropionate) | [1] |
| Dexamethasone | 303 ± 40 | 94 | [1] |
| Triamcinolone Acetonide | Not Reported | 25 | [2] |
| Flunisolide | Not Reported | 32 | |
| Beclomethasone Dipropionate | Not Reported | 290 | |
| Hydrocortisone | >1000 | >1000 |
Signaling Pathways of this compound-Induced Eosinophil Apoptosis
This compound exerts its pro-apoptotic effects on eosinophils primarily through the glucocorticoid receptor (GR). Upon binding to this compound, the GR translocates to the nucleus and modulates the transcription of genes involved in cell survival and apoptosis. This genomic mechanism is central to its action.
The key signaling events are:
-
Glucocorticoid Receptor Activation : this compound, a potent agonist, binds to the cytoplasmic GR, leading to its activation and translocation into the nucleus.
-
Transcriptional Regulation : In the nucleus, the activated GR complex can upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes and pro-inflammatory molecules.
-
Inhibition of Survival Signals : A major mechanism of this compound action is the suppression of survival signals mediated by cytokines such as Interleukin-5 (IL-5), Interleukin-3 (IL-3), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This compound does not, however, reverse the survival-prolonging effects of these cytokines. In contrast, the pro-survival effect of Tumor Necrosis Factor-alpha (TNF-α) is reversed by this compound.
-
Modulation of Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family is critical in regulating the mitochondrial pathway of apoptosis. Glucocorticoids are known to modulate this balance in favor of apoptosis.
-
Mitochondrial Pathway Activation : The shift in the Bcl-2 family protein balance leads to increased mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytoplasm.
-
Caspase Activation : Cytochrome c release triggers the activation of a cascade of cysteine-aspartic proteases (caspases), starting with the initiator caspase-9, which then activates executioner caspases like caspase-3.
-
Execution of Apoptosis : Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis, including DNA fragmentation and cell death.
Experimental Protocols
This section details the key experimental methodologies employed in the in vitro studies of this compound's impact on eosinophil apoptosis.
Eosinophil Isolation and Purification
Objective: To obtain a highly purified population of eosinophils from peripheral blood.
Methodology:
-
Blood Collection: Whole blood is collected from healthy or mildly atopic donors in heparinized tubes.
-
Granulocyte Enrichment: Granulocytes are isolated from whole blood using density gradient centrifugation over Ficoll-Paque.
-
Red Blood Cell Lysis: Contaminating red blood cells are removed by hypotonic lysis.
-
Negative Selection: Eosinophils are purified from the granulocyte fraction using immunomagnetic beads that target and deplete neutrophils (e.g., anti-CD16 coated beads).
-
Purity Assessment: The purity of the isolated eosinophils is assessed by flow cytometry or by staining cytospins with May-Grünwald-Giemsa and should typically be >95%.
Eosinophil Culture
Objective: To maintain eosinophil viability in vitro and to treat them with this compound and other relevant stimuli.
Methodology:
-
Cell Seeding: Purified eosinophils are resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Plating: Cells are seeded in 96-well or 24-well culture plates at a density of approximately 1 x 10^6 cells/mL.
-
Treatment:
-
This compound: A stock solution of this compound propionate in a suitable solvent (e.g., DMSO) is diluted to the desired final concentrations in the culture medium.
-
Cytokines: Recombinant human cytokines such as IL-5, GM-CSF, or TNF-α are added to the culture medium to assess the effect of this compound on cytokine-mediated survival.
-
Controls: Appropriate vehicle controls (e.g., DMSO) are included in all experiments.
-
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2 for various time points (e.g., 24, 48, 72 hours).
Assessment of Eosinophil Apoptosis
Objective: To quantify the extent of apoptosis in eosinophil populations following treatment.
Methodology:
A. Flow Cytometry using Propidium Iodide (PI) Staining:
-
Cell Harvesting: Eosinophils are harvested from the culture plates.
-
Permeabilization: Cells are permeabilized with a hypotonic solution containing a detergent (e.g., Triton X-100) and the fluorescent DNA-binding dye, propidium iodide (PI).
-
Flow Cytometric Analysis: The DNA content of individual cells is analyzed using a flow cytometer. Apoptotic cells are identified by their characteristic sub-G1 peak, which represents fragmented DNA.
B. Morphological Assessment:
-
Cytospin Preparation: A small aliquot of the cell suspension is centrifuged onto a glass slide using a cytocentrifuge.
-
Staining: The slides are air-dried and stained with a Romanowsky-type stain (e.g., May-Grünwald-Giemsa).
-
Microscopic Examination: Apoptotic cells are identified under a light microscope based on their distinct morphological features, including cell shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).
Conclusion
In vitro studies provide compelling evidence for the potent pro-apoptotic effects of this compound on human eosinophils. This activity is mediated through the glucocorticoid receptor and involves the modulation of key signaling pathways that control cell survival and death. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and professionals in the field of respiratory and allergic diseases, facilitating further investigation into the mechanisms of glucocorticoid action and the development of novel anti-inflammatory therapies.
References
- 1. Enhancement of human eosinophil apoptosis by this compound propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of interleukin-5 mediated eosinophil viability by this compound 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Fluticasone Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluticasone, a synthetic corticosteroid, is a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression and the suppression of inflammatory pathways. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound, focusing on its anti-inflammatory properties. The provided methodologies are essential for researchers in drug discovery and development to assess the potency and mechanism of action of this compound and its derivatives.
Mechanism of Action: The Glucocorticoid Receptor Pathway
This compound exerts its anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the GR-Fluticasone complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of a wide array of genes involved in the inflammatory response. Key mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: this compound downregulates the expression of pro-inflammatory cytokines such as interleukins (IL-1, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α).
-
Suppression of Inflammatory Cell Migration: The drug decreases the expression of adhesion molecules, thereby inhibiting the migration of inflammatory cells like eosinophils and neutrophils to the site of inflammation.
-
Inhibition of the NF-κB Pathway: this compound can induce the synthesis of anti-inflammatory proteins like IκBα, which inhibits the pro-inflammatory NF-κB signaling pathway.
This compound is available in two main ester forms: this compound Propionate (FP) and this compound Furoate (FF). FF exhibits a higher binding affinity for the glucocorticoid receptor—approximately 1.7 times that of FP. This higher affinity may contribute to a longer duration of action, allowing for once-daily dosing in clinical settings.
High-Performance Liquid Chromatography (HPLC) for the Quantification of Fluticasone
Application Note and Protocol
This document provides a detailed methodology for the quantification of Fluticasone using High-Performance Liquid Chromatography (HPLC). The protocols described are intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this compound in various matrices.
Introduction
This compound is a potent synthetic corticosteroid, specifically a glucocorticoid, widely used in the treatment of inflammatory conditions such as asthma and allergic rhinitis.[1][2] Accurate and precise quantification of this compound in pharmaceutical formulations and biological samples is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed analytical technique for this purpose, offering high sensitivity, specificity, and resolution.[3][4]
This application note details a validated RP-HPLC method for the determination of this compound, outlining the required instrumentation, reagents, and a step-by-step protocol for sample analysis. The method is based on established and published analytical procedures.[5]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the typical chromatographic conditions for this compound quantification.
| Parameter | Recommended Conditions |
| HPLC System | Agilent Tech. Gradient System with Auto-injector or equivalent |
| Column | Purospher® STAR RP-18e (250 mm x 4.6 mm, 5 µm) or Kromasil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Ammonium Acetate Buffer (pH 3.5) (50:15:35 v/v/v) or Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 236 nm or 239 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Reagents and Materials
-
This compound Propionate Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Dihydrogen Orthophosphate
-
Orthophosphoric Acid
-
Water (HPLC Grade)
-
Ethanol (for sample preparation)
-
Syringe filters (0.2 µm or 0.45 µm)
Protocols
Preparation of Solutions
3.1.1. Buffer Preparation (Ammonium Phosphate Buffer, pH 3.5)
-
Accurately weigh 1.15 g of ammonium dihydrogen orthophosphate and transfer it into a 1000 mL volumetric flask.
-
Add approximately 800 mL of HPLC grade water and sonicate to dissolve.
-
Make up the volume to 1000 mL with water.
-
Adjust the pH to 3.5 with diluted orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
3.1.2. Mobile Phase Preparation
-
Method 1 (Gradient/Isocratic): Mix methanol, acetonitrile, and the prepared ammonium phosphate buffer (pH 3.5) in the ratio of 50:15:35 (v/v/v).
-
Method 2 (Isocratic): Mix acetonitrile and HPLC grade water in the ratio of 60:40 (v/v).
Degas the prepared mobile phase using an ultrasonic water bath for 15 minutes prior to use.
3.1.3. Standard Stock Solution Preparation (e.g., 0.6 mg/mL)
-
Accurately weigh approximately 12 mg of this compound Propionate reference standard.
-
Transfer the standard into a 20 mL volumetric flask.
-
Add ethanol to dissolve the standard and make up the volume to the mark. This will yield a stock solution with a concentration of 0.6 mg/mL.
3.1.4. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.03 mg/mL to 0.09 mg/mL).
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general procedure for a pharmaceutical formulation (e.g., nasal spray).
-
Accurately weigh a portion of the sample equivalent to a known amount of this compound Propionate (e.g., 2.5 mg) into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., 3 mL of acetonitrile) and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the same solvent and mix well.
-
Filter the solution through a 0.2 µm syringe filter before injecting it into the HPLC system.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
| Parameter | Typical Results |
| Linearity | A linear relationship between peak area and concentration is expected over the specified range (e.g., 0.03 to 0.09 mg/mL), with a correlation coefficient (R²) of ≥ 0.999. |
| Accuracy (% Recovery) | The mean recovery should be within 98-102%. For example, recoveries of 99.9% for 0.030 mg/mL, 101.6% for 0.060 mg/mL, and 99.9% for 0.015 mg/mL have been reported. |
| Precision (% RSD) | The relative standard deviation (RSD) for repeatability and intermediate precision should be less than 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. A reported LOD is 0.0067 mg/mL. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. A reported LOQ is 0.0203 mg/mL. |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Data Presentation
Table 1: Chromatographic Performance Data
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound Propionate | ~4.0 - 6.3 | < 2.0 | > 2000 |
Note: Retention times can vary based on the specific column and mobile phase composition used.
Table 2: Method Validation Quantitative Summary
| Validation Parameter | Specification | Example Result |
| Linearity Range | - | 0.03 - 0.09 mg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.9% - 101.6% |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | - | 0.0067 mg/mL |
| Limit of Quantification (LOQ) | - | 0.0203 mg/mL |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. HPLC Method for Analysis of this compound Propionate in Nasal Spray on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. seejph.com [seejph.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of this compound Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administering Fluticasone Propionate via Nebulization in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the synthetic corticosteroid, Fluticasone Propionate (FP), via nebulization in common rodent models of airway inflammation. The included methodologies, data tables, and pathway diagrams are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of inhaled corticosteroids.
This compound propionate is a potent glucocorticoid used in the management of asthma and other inflammatory airway diseases.[1][2] Its therapeutic effects are mediated through its high affinity for the glucocorticoid receptor (GR), leading to the modulation of gene expression and the suppression of inflammatory responses.[1][3][4] Nebulization offers a non-invasive method for direct-to-lung delivery in rodent models, mimicking clinical administration.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound propionate, a synthetic corticosteroid, exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR). Upon entering the cell, FP binds to the cytosolic GR, which is part of a complex with chaperone proteins like heat-shock protein 90 (HSP90). Ligand binding induces a conformational change, causing the release of HSP90 and the translocation of the FP-GR complex into the nucleus.
Once in the nucleus, the FP-GR complex can act in two primary ways:
-
Transactivation: The complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins.
-
Transrepression: The monomeric FP-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
This signaling cascade ultimately leads to reduced inflammation, decreased mucus production, and alleviation of airway hyper-responsiveness.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Rats
This model is used to study acute airway inflammation. Intratracheal or nebulized LPS administration induces a robust inflammatory response characterized by neutrophil influx and cytokine production.
Experimental Workflow:
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Groups:
-
Vehicle Control (Saline)
-
LPS + Vehicle
-
LPS + this compound Propionate (e.g., 100 µ g/rat and 300 µ g/rat )
-
-
Nebulization Apparatus: Utilize a whole-body exposure chamber or a nose-only exposure system connected to a jet or ultrasonic nebulizer.
-
This compound Propionate Preparation: Prepare a suspension of this compound Propionate in sterile saline. Nanosuspensions may also be used to enhance pulmonary retention.
-
Pre-treatment: Administer nebulized FP or vehicle at specified time points before the LPS challenge (e.g., 18 hours and 1 hour prior).
-
LPS Challenge: Administer LPS (from E. coli) intratracheally at a dose of 10 µ g/rat to induce lung injury.
-
Endpoint Analysis (4 hours post-LPS):
-
Collect bronchoalveolar lavage fluid (BALF) for total and differential leukocyte counts and protein analysis.
-
Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in BALF or lung homogenates using ELISA.
-
Perform histopathological analysis of lung tissue to assess inflammation and edema.
-
Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats
This model mimics the allergic inflammation seen in human asthma, characterized by eosinophilia and airway hyper-responsiveness.
Experimental Workflow:
Methodology:
-
Animal Model: Male Brown Norway rats are often used due to their strong allergic responses.
-
Sensitization:
-
On day 0 and day 7, sensitize rats with an intraperitoneal (i.p.) injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide (Alum).
-
-
Challenge and Treatment (Days 14-28):
-
Every two days, expose the rats to aerosolized OVA (1%) or a saline control.
-
Thirty minutes prior to each OVA exposure, treat the animals with nebulized placebo or this compound Propionate at various doses (e.g., 0.1, 1, or 10 mg).
-
-
Endpoint Analysis (Day 29):
-
Collect BALF to determine eosinophil counts.
-
Perform histopathological examination of lung tissue to assess features of airway remodeling, such as goblet cell hyperplasia and airway wall thickening.
-
Data Presentation
Table 1: Effect of Nebulized this compound Propionate on Inflammatory Markers in LPS-Induced Lung Injury in Rats
| Treatment Group | Dose (µ g/rat ) | Leukocyte Reduction (%) | Neutrophil Reduction (%) | IL-6, IL-1β, TNF-α Reduction (%) | CINC-1 Reduction (%) | Reference |
| LPS + Vehicle | - | 0 | 0 | 0 | 0 | |
| LPS + FP | 100 | 70-78 | 60-63 | 70-90 | 26-35 | |
| LPS + FP | 300 | 70-78 | 60-63 | 70-90 | 26-35 |
Data synthesized from studies by Ruzsics et al. (2023). Results are presented as the percentage reduction compared to the LPS control group.
Table 2: Dose-Dependent Effects of Nebulized this compound Propionate in OVA-Induced Asthma in Rats
| Treatment Group | Dose (mg, nebulized) | Inhibition of Eosinophilic Inflammation | Inhibition of Goblet Cell Hyperplasia | Inhibition of Airway Wall Thickening | Systemic Effects Observed | Reference |
| OVA + Placebo | - | No | No | No | No | |
| OVA + FP | 0.1 | No measurable effect | No measurable effect | No measurable effect | No | |
| OVA + FP | 1.0 | Yes | No | No | Not specified | |
| OVA + FP | 10.0 | Yes | Yes | Yes | Yes |
Based on the findings of van der Velden et al.
Conclusion
The administration of this compound Propionate via nebulization is an effective method for evaluating its anti-inflammatory efficacy in rodent models of lung disease. The LPS-induced acute lung injury model is suitable for assessing the rapid anti-inflammatory effects, while the OVA-induced asthma model allows for the investigation of its impact on allergic inflammation and airway remodeling. The provided protocols and data serve as a comprehensive resource for researchers to establish these models and test the therapeutic potential of inhaled corticosteroids. Careful consideration of the dose and timing of administration is crucial for achieving desired therapeutic effects while minimizing potential systemic side effects.
References
Application Notes and Protocols for Immunohistochemical Detection of Fluticasone Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone is a synthetic corticosteroid with potent anti-inflammatory properties, widely used in the management of asthma and other inflammatory conditions. Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of a wide range of genes involved in the inflammatory response. This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of this compound's primary target, the glucocorticoid receptor, and key downstream signaling molecules.
Primary Molecular Target: Glucocorticoid Receptor (GR)
This compound acts as a high-affinity agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The binding of this compound to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated receptor into the nucleus. Once in the nucleus, the this compound-GR complex can either directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) to activate the transcription of anti-inflammatory genes, or it can interact with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), to repress the expression of pro-inflammatory genes.
Immunohistochemistry for Detecting this compound's Effects
Immunohistochemistry is a powerful technique to visualize the expression and subcellular localization of specific proteins within the context of tissue architecture. For this compound research, IHC can be employed to:
-
Assess the baseline expression levels of GR in target tissues.
-
Evaluate the nuclear translocation of GR following this compound treatment, a key indicator of receptor activation.
-
Investigate the effects of this compound on the expression and localization of downstream inflammatory mediators.
The following sections provide detailed protocols and quantitative data for the IHC-based analysis of this compound's targets.
Quantitative Data Summary
The following table summarizes quantitative data from studies that have utilized immunohistochemistry to assess the effects of this compound on its primary target and downstream signaling molecules.
| Target Protein | Tissue/Cell Type | Treatment | Quantitative Finding | Reference |
| Glucocorticoid Receptor (GR) | CD4 T cells from moderate asthmatics | This compound furoate (FF) | Significant increase in GR nuclear translocation compared to severe asthmatics.[1][2] | [1][2] |
| Glucocorticoid Receptor (GR) | Airway cells from steroid-naive asthmatics | This compound propionate (FP) 100 µg and 500 µg | Dose-dependent increase in GR nuclear activation.[3] | |
| NF-κB (p65 subunit) | Airway epithelium in mild asthmatics | This compound propionate (500 µg twice daily) | Increase in the number of positive nuclear staining cells from 34.1 ± 5.0 to 64.1 ± 8.0 per mm². | |
| CD1a+ Dendritic Cells | Bronchial epithelium and lamina propria in asthmatics | This compound propionate (250 mcg bd) for 6 weeks | Significant decrease in the number of CD1a+ dendritic cells in both the bronchial epithelium and lamina propria. | |
| Eosinophils and CD4+ T lymphocytes | Nasal polyps | This compound propionate (100 µg per nostril twice daily) for 4 weeks | Significant reduction in NP eosinophilia and CD4+ T lymphocytes. |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Glucocorticoid Receptor (GR) in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is optimized for the detection of the glucocorticoid receptor in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer (pH 6.0) or 1 mM EDTA (pH 9.0)
-
Peroxidase Block (3% Hydrogen Peroxide)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit monoclonal anti-Glucocorticoid Receptor antibody (e.g., Clone D8H2 or D6H2L, Cell Signaling Technology) diluted 1:200 - 1:800 in antibody diluent.
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water (2 x 2 minutes).
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Preheat a water bath or steamer to 95-100°C.
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in Peroxidase Block for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer (do not rinse).
-
Incubate slides with the diluted primary anti-GR antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply DAB substrate according to the manufacturer's instructions.
-
Monitor for color development (typically 2-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols: 70% ethanol, 95% ethanol, 100% ethanol (2 x 3 minutes each).
-
Clear in xylene (2 x 5 minutes).
-
Mount with a permanent mounting medium.
-
Expected Results: Positive staining for GR will appear as a brown precipitate. In the absence of this compound, GR is predominantly cytoplasmic. Following this compound treatment, an increase in nuclear staining is expected, indicating receptor translocation and activation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for IHC analysis.
Caption: this compound Signaling Pathway.
References
Application Notes and Protocols: Fluticasone as a Positive Control in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone, a synthetic glucocorticoid, is a potent anti-inflammatory agent widely used in the management of asthma and allergic rhinitis.[1][2] Its well-characterized mechanism of action and consistent inhibitory effects on inflammatory pathways make it an ideal positive control for a variety of in vitro and in vivo anti-inflammatory assays. These application notes provide detailed protocols for utilizing this compound as a positive control in key assays relevant to drug discovery and inflammation research.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its high affinity for the glucocorticoid receptor (GR).[3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes involved in the inflammatory response.[1][3] This genomic action leads to two main outcomes:
-
Transrepression: The this compound-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.
-
Transactivation: The complex can also bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory proteins like IκBα, which further inhibits the NF-κB pathway.
Additionally, this compound can inhibit the arachidonic acid pathway by inducing the synthesis of lipocortin-1, which in turn inhibits phospholipase A2, reducing the production of prostaglandins and leukotrienes.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound in various anti-inflammatory assays, providing a reference for expected potency.
Table 1: Inhibition of Cytokine Release by this compound Furoate (FF)
| Cell Type | Stimulant | Cytokine Inhibited | Potency Metric | Value |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum (FBS) | GM-CSF | IC25 | 12.6 pM |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum (FBS) | IL-6 | IC25 | 65.8 pM |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum (FBS) | IL-8 | IC25 | 8.6 pM |
Table 2: Effects of this compound on Eosinophil Survival and Apoptosis
| Assay Type | Efficacy Metric | This compound Propionate (FP) | This compound Furoate (FF) |
| Inhibition of HECM-induced Eosinophil Survival (Day 3) | IC50 | - | 3.22 nM |
| Inhibition of HECM-induced Eosinophil Survival (Day 4) | IC50 | - | 1.29 nM |
| Enhancement of Eosinophil Apoptosis | EC50 | 3.7 ± 1.8 nM | - |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor (GR) Signaling Pathway
Caption: this compound's mechanism via the Glucocorticoid Receptor pathway.
Experimental Workflow: LPS-Induced Cytokine Release Assay
Caption: Workflow for an LPS-induced cytokine release assay.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Release in THP-1 Monocytes
This protocol details the methodology for assessing the anti-inflammatory activity of a test compound by measuring the inhibition of TNF-α secretion from LPS-stimulated THP-1 cells, using this compound as a positive control.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound propionate
-
Test compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Culture: Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare stock solutions of this compound and the test compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment:
-
Add 50 µL of the diluted this compound (e.g., final concentrations ranging from 0.1 nM to 1 µM), test compound, or vehicle (DMSO) to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a 3 µg/mL LPS solution in culture medium.
-
Add 50 µL of the LPS solution to all wells except the unstimulated control, for a final concentration of 1 µg/mL.
-
Add 50 µL of culture medium to the unstimulated control wells.
-
-
Incubation: Incubate the plate for 4 to 6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound and this compound relative to the LPS-stimulated control. Determine the IC50 value for both.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293 or A549 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
TNF-α (stimulant)
-
This compound propionate
-
Test compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: One day prior to transfection, seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours at 37°C.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh, serum-free medium.
-
Add this compound, test compound, or vehicle (DMSO) to the desired final concentrations.
-
Pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL to all wells except the unstimulated control.
-
Incubate for 6-8 hours at 37°C.
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound and this compound relative to the TNF-α-stimulated control.
-
Determine the IC50 values.
-
Protocol 3: Eosinophil Survival Assay
This protocol assesses the ability of a compound to induce apoptosis in eosinophils, a key process in resolving allergic inflammation.
Materials:
-
Human peripheral blood from healthy, non-atopic donors
-
Ficoll-Paque or similar density gradient medium
-
Negative selection kit for eosinophil isolation (e.g., MACS)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human IL-5 (to promote survival)
-
This compound propionate
-
Test compound
-
Trypan blue solution or an apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
24-well cell culture plates
-
Flow cytometer
Methodology:
-
Eosinophil Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Further purify eosinophils from the granulocyte fraction using a negative selection immunomagnetic cell separation method. Purity should be >95%.
-
Cell Seeding: Resuspend purified eosinophils in supplemented RPMI-1640 and seed into a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Treatment and Stimulation:
-
Add IL-5 to all wells (except the negative control) to a final concentration of 1-10 ng/mL to maintain eosinophil viability.
-
Add this compound (e.g., 0.1 nM to 1 µM), test compound, or vehicle (DMSO) to the appropriate wells.
-
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
Viability/Apoptosis Assessment:
-
Trypan Blue Exclusion: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Flow Cytometry: For a more detailed analysis of apoptosis, stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol and analyze by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of viable cells or apoptotic cells for each condition.
-
Determine the EC50 value for this compound and the test compound for the induction of apoptosis or inhibition of survival.
-
References
Application Notes and Protocols for Fluticasone Solution Preparation in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of fluticasone propionate and this compound furoate solutions for use in a variety of laboratory experiments. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Introduction
This compound, a synthetic corticosteroid, is widely utilized in research for its potent anti-inflammatory and immunomodulatory properties. It is available in two ester forms: this compound propionate and this compound furoate.[1] Both compounds are agonists of the glucocorticoid receptor, modulating the expression of genes involved in inflammation.[2] Proper preparation of this compound solutions is a critical first step for in vitro and in vivo studies investigating its mechanism of action and therapeutic potential.
Solubility and Stock Solution Preparation
This compound propionate and this compound furoate are poorly soluble in aqueous solutions and require organic solvents for initial dissolution.[3][4] Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
Table 1: Solubility of this compound Propionate and this compound Furoate
| Compound | Solvent | Solubility | Reference |
| This compound Propionate | DMSO | ~25 mg/mL | [3] |
| Dimethyl formamide (DMF) | ~25 mg/mL | ||
| Ethanol | ~1 mg/mL | ||
| This compound Furoate | DMSO | ~15 mg/mL | |
| Dimethyl formamide (DMF) | ~20 mg/mL | ||
| Ethanol | ~1 mg/mL |
Protocol 1: Preparation of a 10 mM this compound Propionate Stock Solution in DMSO
Materials:
-
This compound Propionate (MW: 500.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out 5.0 mg of this compound propionate powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound propionate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. Under these conditions, the solution is stable for at least 4 years.
Protocol 2: Preparation of a 10 mM this compound Furoate Stock Solution in DMSO
Materials:
-
This compound Furoate (MW: 538.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out 5.4 mg of this compound furoate powder and transfer it to a sterile amber microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the solid is fully dissolved.
-
Aliquot the stock solution into smaller working volumes.
-
Store the stock solution at -20°C for long-term storage. The solution is stable for at least 4 years at this temperature.
Preparation of Working Solutions
For most cell-based experiments, the high-concentration stock solution must be diluted to the final working concentration in a suitable aqueous medium, such as cell culture media. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 3: Preparation of a 1 µM this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound (propionate or furoate) stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare an intermediate dilution of the 10 mM stock solution. For example, add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium to make a 10 µM intermediate solution. Mix well by gentle pipetting.
-
Add the appropriate volume of the intermediate solution to your cell culture vessel to achieve the final desired concentration. For example, to achieve a final concentration of 1 µM in 1 mL of cell culture, add 100 µL of the 10 µM intermediate solution.
-
Important: Always add the this compound solution to the cell culture medium and not the other way around to prevent precipitation. Mix the final solution gently by swirling the plate or tube.
-
Aqueous solutions of this compound are not recommended for storage for more than one day.
Signaling Pathway and Experimental Workflow
This compound exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR) signaling pathway. Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus and modulates gene transcription.
References
Application Notes and Protocols for In Vitro Models of Allergic Rhinitis for Fluticasone Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, rhinorrhea, and nasal congestion. It is primarily an IgE-mediated response to allergens, leading to the release of inflammatory mediators and the recruitment of immune cells like eosinophils and mast cells. Fluticasone, a synthetic corticosteroid, is a first-line treatment for allergic rhinitis due to its potent anti-inflammatory properties. To facilitate the preclinical evaluation of this compound and other novel therapeutics, robust in vitro models that accurately recapitulate the pathophysiology of allergic rhinitis are essential.
These application notes provide detailed protocols for establishing and utilizing various in vitro models of allergic rhinitis for the purpose of testing the efficacy of this compound. The models described range from simple monocultures of nasal epithelial cells to more complex co-culture systems and three-dimensional (3D) organoids.
In Vitro Models for Allergic Rhinitis
Air-Liquid Interface (ALI) Culture of Primary Human Nasal Epithelial Cells (hNECs)
The ALI culture system is a sophisticated model that mimics the in vivo nasal epithelium.[1] In this system, primary hNECs are grown on a porous membrane, with the basal side submerged in culture medium and the apical side exposed to air.[2] This environment promotes the differentiation of the epithelial cells into a pseudostratified epithelium, complete with ciliated and mucus-producing goblet cells, closely resembling the native nasal mucosa.[1][3]
RPMI 2650 Cell Line Model
The RPMI 2650 cell line, derived from a human nasal septum carcinoma, offers a more convenient and reproducible alternative to primary cells.[4] While these cells do not fully differentiate to the same extent as primary cells in ALI culture, they provide a valuable tool for initial screening and mechanistic studies. They can be used to assess the impact of allergens and anti-inflammatory agents on epithelial cell responses.
Co-culture Models
To better simulate the complex cellular interactions in allergic rhinitis, co-culture systems can be established. These typically involve culturing nasal epithelial cells with immune cells such as eosinophils or mast cells. These models are invaluable for studying the effects of this compound on immune cell recruitment, activation, and the downstream inflammatory cascade.
Human Nasal Organoids
Nasal organoids are 3D structures grown from primary human nasal epithelial stem/progenitor cells that self-organize into structures resembling the nasal epithelium. These models offer a more physiologically relevant system for studying epithelial barrier function, cellular differentiation, and host-pathogen interactions in the context of allergic rhinitis.
Experimental Protocols
Protocol 1: Establishment of a Differentiated Air-Liquid Interface (ALI) Culture of hNECs
This protocol details the steps for creating a differentiated nasal epithelial cell culture.
Materials:
-
Primary human nasal epithelial cells (hNECs)
-
Collagen-coated transwell inserts (e.g., 0.4 µm pore size)
-
Bronchial Epithelial Growth Medium (BEGM)
-
ALI differentiation medium
-
Antibiotics (Penicillin-Streptomycin)
-
Antifungal agents
Procedure:
-
Cell Seeding: Seed passage 2 hNECs at a density of 1x10^5 cells per transwell insert in BEGM.
-
Submerged Culture: Culture the cells submerged in medium for the first 9 days, changing the medium every other day.
-
Initiation of ALI: On day 9, once the cells have reached confluency, remove the medium from the apical chamber and feed the cells only from the basal chamber with ALI differentiation medium.
-
Differentiation: Maintain the ALI culture for at least 14 days to allow for full differentiation into a pseudostratified epithelium with ciliated and secretory cells. The medium in the basal chamber should be changed daily.
Protocol 2: Induction of an Allergic Rhinitis Phenotype In Vitro
This protocol describes how to stimulate the differentiated ALI cultures to mimic an allergic rhinitis state.
Materials:
-
Differentiated hNEC ALI cultures
-
Allergen extract (e.g., House Dust Mite (HDM) extract, Dermatophagoides pteronyssinus (Der p 1))
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Allergen Preparation: Prepare a solution of the chosen allergen in PBS at the desired concentration (e.g., 10-50 µg/mL of HDM extract).
-
Apical Stimulation: Gently wash the apical surface of the differentiated ALI cultures with pre-warmed PBS to remove accumulated mucus.
-
Allergen Exposure: Add the allergen solution to the apical chamber of the transwell inserts and incubate for a specified period (e.g., 24-48 hours) to induce an inflammatory response.
Protocol 3: this compound Treatment and Efficacy Assessment
This protocol outlines the procedure for treating the in vitro allergic rhinitis model with this compound and assessing its effects.
Materials:
-
Allergen-stimulated hNEC ALI cultures
-
This compound propionate or this compound furoate
-
Appropriate vehicle control (e.g., DMSO)
-
ELISA kits for cytokines (e.g., GM-CSF, IL-6, IL-8) and MUC5AC
-
Reagents for RNA extraction and qPCR
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired concentrations in the culture medium.
-
Treatment: Add the this compound-containing medium to the basal chamber of the transwell inserts. A typical concentration range for this compound furoate is from 10⁻¹² to 10⁻⁷ M.
-
Incubation: Incubate the cultures with this compound for a predetermined time (e.g., 24 hours).
-
Sample Collection: Collect the supernatant from both the apical and basal chambers for cytokine and mucin analysis. Lyse the cells for RNA or protein extraction.
-
Endpoint Analysis:
-
Cytokine Secretion: Measure the concentration of pro-inflammatory cytokines such as GM-CSF, IL-6, and IL-8 in the culture supernatants using ELISA.
-
Mucin Secretion: Quantify the amount of MUC5AC in the apical washes using an ELISA kit.
-
Gene Expression: Analyze the expression of inflammatory genes by qPCR.
-
Protocol 4: Assessment of Epithelial Barrier Integrity using Transepithelial Electrical Resistance (TEER)
TEER measurement is a non-invasive method to assess the integrity of the epithelial barrier.
Materials:
-
hNEC ALI cultures in transwell inserts
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
Sterile PBS with calcium and magnesium
Procedure:
-
Equilibration: Allow the culture plates to equilibrate to room temperature.
-
Electrode Sterilization: Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.
-
Measurement: Add pre-warmed sterile PBS to both the apical and basal chambers. Place the shorter electrode in the apical chamber and the longer electrode in the basal chamber, ensuring the electrodes do not touch the cell monolayer.
-
Reading: Record the resistance reading in ohms (Ω).
-
Calculation: To obtain the TEER value (Ω·cm²), subtract the resistance of a blank, cell-free insert from the reading of the cell-containing insert and multiply by the surface area of the transwell membrane.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in in vitro models of allergic rhinitis.
Table 1: Effect of this compound Furoate (FF) on Cytokine Secretion and Eosinophil Survival
| Endpoint | Stimulus | Cell Type | This compound Furoate Concentration | Result | Reference |
| GM-CSF Secretion | 10% FBS | Human Nasal Epithelial Cells | up to 10⁻¹⁰ M | IC25 = 12.6 pM | |
| IL-6 Secretion | 10% FBS | Human Nasal Epithelial Cells | up to 10⁻¹⁰ M | IC25 = 65.8 pM | |
| IL-8 Secretion | 10% FBS | Human Nasal Epithelial Cells | up to 10⁻¹¹ M | IC25 = 8.6 pM | |
| Eosinophil Survival (Day 3) | Epithelial Cell Secretions | Human Eosinophils | up to 10⁻¹² M | IC50 = 3.22 nM | |
| Eosinophil Survival (Day 4) | Epithelial Cell Secretions | Human Eosinophils | up to 10⁻¹² M | IC50 = 1.29 nM |
Table 2: Effect of this compound on Epithelial Barrier Function and Inflammatory Markers
| Endpoint | Model | Treatment | Effect | Reference |
| Transepithelial Electrical Resistance (TEER) | Primary Nasal Epithelial Cells from AR patients | This compound Furoate | Increased TEER | |
| Occludin mRNA Expression | Primary Nasal Epithelial Cells | This compound Furoate | Increased expression | |
| Zonula Occludens-1 (ZO-1) mRNA Expression | Primary Nasal Epithelial Cells | This compound Furoate | Increased expression | |
| IL-4 mRNA+ cells | Nasal Mucosa (allergen-induced) | This compound Propionate | Marked decrease | |
| Chemokine and Cytokine Recovery (IL-1β, IL-6, IL-8, RANTES, MIP-1α, GM-CSF) | Nasal Secretions (allergen-induced) | This compound Propionate (200 µ g/day ) | Decreased recovery | |
| Leptin/Leptin Receptor Pathway | RPMI 2650 cells (allergen-stimulated) | This compound Furoate | Restored pathway |
Visualizations
This compound Signaling Pathway in Allergic Rhinitis
Caption: this compound's mechanism of action in allergic rhinitis.
Experimental Workflow for this compound Testing
References
- 1. researchgate.net [researchgate.net]
- 2. assets.exkitstore.com [assets.exkitstore.com]
- 3. youtube.com [youtube.com]
- 4. The novel use of the human nasal epithelial cell line RPMI 2650 as an in vitro model to study the influence of allergens and cytokines on transforming growth factor‐β gene expression and protein release [periodicos.capes.gov.br]
Application of Fluticasone in 3D Lung Organoid Cultures: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) lung organoid cultures have emerged as a sophisticated in vitro model system that recapitulates the complex cellular architecture and physiological responses of the human lung more accurately than traditional 2D cell cultures. These self-organizing structures, containing various lung-specific cell types such as basal, ciliated, goblet, and alveolar cells, provide a powerful platform for disease modeling, drug screening, and toxicological studies.[1][2] Fluticasone, a potent synthetic corticosteroid, is a cornerstone in the management of chronic inflammatory lung diseases like asthma and chronic obstructive pulmonary disease (COPD).[3] Its primary mechanism of action involves the suppression of inflammatory pathways. This document provides detailed application notes and protocols for the use of this compound in 3D lung organoid cultures to study its anti-inflammatory effects.
While direct, comprehensive quantitative data on the effects of this compound specifically in 3D lung organoid models is still emerging in publicly available literature, this guide consolidates information from studies on primary human lung cells and other relevant models to propose a robust framework for such investigations.
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This typically involves the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1, and the transactivation of anti-inflammatory genes.[4][5] This signaling cascade leads to a reduction in the production of inflammatory cytokines, chemokines, and other inflammatory mediators.
References
- 1. Biochemical and transcriptomic evaluation of a 3D lung organoid platform for pre-clinical testing of active substances targeting senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound reduces IL-6 and IL-8 production of cystic fibrosis bronchial epithelial cells via IKK-β kinase pathway [periodicos.capes.gov.br]
- 4. Glucocorticoid therapy in respiratory illness: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Behaviours of Salmeterol/Fluticasone Propionate in Treating Asthma and Chronic Obstructive Pulmonary Diseases (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fluticasone Stability in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluticasone. This resource provides essential guidance on preventing the degradation of this compound (both propionate and furoate formulations) in various experimental contexts. Inconsistent results can often be traced back to compound instability, and this guide offers troubleshooting tips and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is susceptible to degradation under several conditions. The most significant factors are:
-
pH: this compound is particularly unstable in alkaline (basic) conditions, which leads to hydrolysis of the thioester group. It exhibits maximum stability in the pH range of 3.0-5.0.
-
Temperature: Elevated temperatures accelerate the degradation process, especially when in solution.
-
Light: Exposure to light, particularly UV light, can cause photodegradation, leading to rearrangements of the steroid ring structure.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation byproducts.
-
Solvent Composition: The choice of solvent can influence stability. While soluble in organic solvents like methanol and acetonitrile, its stability in aqueous solutions, especially at non-optimal pH, is a concern.
Q2: My experimental results are inconsistent. Could this compound degradation be the culprit?
A2: Yes, inconsistent or lower-than-expected bioactivity is a classic sign of compound degradation. If the active this compound concentration decreases over the course of an experiment, it can lead to variable results. This is especially common in multi-day cell culture experiments where the compound is incubated in aqueous media at 37°C. It is recommended to run a stability check of this compound in your specific experimental medium.
Q3: How should I prepare and store this compound solutions for my experiments?
A3: To ensure stability:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent like HPLC-grade methanol or acetonitrile. These should be stored at low temperatures, protected from light.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution. If using aqueous buffers or cell culture media, use the solution as quickly as possible after preparation. For cell-based assays, analyses should ideally be carried out within 24 hours of sample preparation.
-
Storage: Store all solutions in tightly sealed, light-protecting (amber) containers. For long-term storage, glass is preferable to plastic to avoid potential leaching or adsorption.
Q4: How can I detect and quantify this compound degradation?
A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact this compound peak from the peaks of its degradation products. By comparing the peak area of this compound in a sample to that of a freshly prepared standard, the percentage of degradation can be calculated.
Troubleshooting Guide
Problem: Low or variable bioactivity in cell-based assays.
-
Possible Cause: Degradation of this compound in the aqueous cell culture medium, which is typically buffered at a pH (~7.4) that is not optimal for this compound stability, especially during prolonged incubation at 37°C.
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare the this compound-containing medium immediately before adding it to the cells.
-
Minimize Incubation Time: If possible, design experiments to minimize the time this compound is in the aqueous medium.
-
Conduct a Stability Check: Perform a simple experiment where you incubate this compound in your cell culture medium under the same conditions as your assay (e.g., 37°C for 24, 48, 72 hours). Analyze samples at different time points by HPLC to quantify the extent of degradation.
-
Problem: Extra peaks appear in my HPLC chromatogram.
-
Possible Cause: This is a direct indication of degradation. The new peaks correspond to the various degradation byproducts.
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure that samples were protected from light and stored at the correct temperature before analysis.
-
Check Mobile Phase pH: An inappropriate mobile phase pH can sometimes cause on-column degradation.
-
Perform Forced Degradation: To identify the source of degradation, you can perform a forced degradation study (see protocol below). This will help you understand if the degradation is due to acid, base, oxidation, or other factors.
-
Data on this compound Propionate Degradation
The rate of this compound degradation is highly dependent on the specific conditions. The tables below summarize quantitative data from forced degradation studies.
Table 1: Degradation of this compound Propionate in Alkaline Solutions at 37°C
| Condition | Apparent Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (hours) | Primary Degradation Product |
| 0.05 M NaOH | 0.472 ± 0.013 | ~1.47 | Carboxylic acid derivative[1][2] |
| 0.1 M NaOH:CH₃CN (1:1) | 0.154 ± 0.000 | ~4.50 | Carboxylic acid derivative[1][2] |
| 0.1 M NaOH:Methanol (1:1) | 0.169 ± 0.003 | ~4.10 | Four degradation products observed[1] |
Table 2: Summary of Forced Degradation Studies on this compound Propionate
| Stress Condition | Reagents and Conditions | % Degradation Observed |
| Acid Hydrolysis | 0.1N HCl, 60°C for 2 hours | 6.11% |
| Base Hydrolysis | 0.1N NaOH, 60°C for 2 hours | 8.32% |
| Oxidation | 3% H₂O₂, 60°C for 2 hours | 14.78% |
| Thermal Degradation | Dry heat | 9.45% |
Key Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this compound and its degradation products.
-
Purpose: To separate and quantify this compound propionate in the presence of its degradation products.
-
Materials & Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade methanol
-
HPLC-grade water
-
Orthophosphoric acid (OPA)
-
This compound propionate reference standard
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and water (e.g., 70:30 v/v). Adjust the pH to 3.0 using orthophosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound propionate in the mobile phase. From this, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration that falls within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 35°C
-
Detection Wavelength: 232 nm
-
-
Data Analysis: Run the standards to create a calibration curve. Inject the samples and determine the concentration of this compound by comparing its peak area to the calibration curve. The appearance of new peaks with different retention times indicates the presence of degradation products.
-
Protocol 2: Forced Degradation Study
-
Purpose: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products. This is crucial for validating a stability-indicating analytical method.
-
Methodology:
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Apply Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1N HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1N NaOH. Heat at 60°C for 2 hours.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Heat at 60°C for 2 hours.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 105°C for 6 hours).
-
Photolytic Degradation: Expose a this compound solution to UV light (e.g., 200 Watt hours) and visible light (1.2 million lux hours).
-
-
Neutralization and Dilution: After the incubation period, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all samples with the mobile phase to an appropriate concentration.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Visualizations
Caption: Major degradation pathways for this compound Propionate.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: Optimizing Fluticasone Concentration for Maximal Anti-Inflammatory Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing fluticasone concentration in pre-clinical experiments. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to enhance your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the typical in vitro concentration range for observing an anti-inflammatory effect with this compound?
A1: Based on multiple in vitro studies, a significant anti-inflammatory effect of this compound propionate (FP) and this compound furoate (FF) can be observed at concentrations ranging from picomolar (pM) to nanomolar (nM). For instance, FF has been shown to significantly inhibit cytokine secretion at concentrations as low as 10⁻¹² M to 10⁻¹⁰ M.[1][2] FP has demonstrated potent inhibition of T-lymphocyte proliferation with an IC50 value of 0.3 nM.[3] A relevant concentration for studying the anti-inflammatory effects of FP in bronchial epithelial cells is 10⁻⁸ M.[4][5]
Q2: How does the potency of this compound compare to other corticosteroids in vitro?
A2: this compound propionate is generally more potent than other corticosteroids like dexamethasone and budesonide in vitro. For example, in inhibiting anti-CD3-induced human T lymphocyte proliferation, the IC50 values were 0.3 nM for FP, 5.9 nM for dexamethasone, and 0.8 nM for budesonide. Similarly, for inhibiting E-selectin expression, the IC50 for FP was 1 nM, compared to 23 nM for dexamethasone and 9.5 nM for budesonide.
Q3: What is the primary mechanism of action of this compound's anti-inflammatory effects?
A3: this compound, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus and modulates gene expression. This leads to the downregulation of pro-inflammatory cytokines (like IL-6, IL-8, and TNF-α) and the inhibition of inflammatory pathways such as the NF-κB pathway.
Q4: Are there situations where this compound may show a reduced anti-inflammatory effect?
A4: Yes, in some conditions like Chronic Obstructive Pulmonary Disease (COPD), which is characterized by neutrophilic inflammation, there can be relative steroid insensitivity compared to eosinophilic conditions like asthma. Some studies have shown that even at high doses, this compound may not significantly suppress certain systemic inflammatory markers in COPD patients. Additionally, some components of asthmatic airway inflammation, such as BAL eosinophilia, may be relatively resistant to corticosteroid therapy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytokine inhibition between replicates. | - Inconsistent cell seeding density.- Variability in cell health or passage number.- Pipetting errors during drug dilution or addition. | - Use a cell counter for accurate seeding.- Use cells within a consistent passage number range and ensure high viability (>95%).- Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| No significant anti-inflammatory effect observed at expected concentrations. | - Inactive this compound compound.- Cell line is resistant to glucocorticoids.- Insufficient stimulation of inflammation.- Assay incubation time is too short or too long. | - Verify the activity of the this compound stock with a positive control cell line.- Check literature for glucocorticoid sensitivity of the cell line.- Optimize the concentration and incubation time of the inflammatory stimulus (e.g., LPS, TNF-α).- Perform a time-course experiment to determine optimal endpoint. |
| Unexpected increase in a pro-inflammatory marker after this compound treatment. | - Off-target effects at very high concentrations.- Complex biological responses in certain cell types. | - Perform a dose-response curve to identify optimal concentration range and potential toxicity at high doses.- Review literature for cell-specific effects of glucocorticoids. For example, one study noted an increase in p65 protein expression in A549 cells with dexamethasone. |
| Difficulty in reproducing published IC50 values. | - Differences in experimental conditions (cell type, stimulus, incubation time, detection method).- Serum concentration in cell culture media can affect drug availability. | - Standardize all experimental parameters as closely as possible to the published protocol.- Consider the impact of serum proteins binding to the drug and adjust concentrations or use serum-free media if appropriate for the assay. |
Data Presentation
Table 1: In Vitro Potency of this compound Propionate (FP) on Inflammatory Markers
| Target | Cell Type | Stimulus | FP Concentration | Effect | Reference |
| T-lymphocyte proliferation | Human T-lymphocytes | anti-CD3 | IC50: 0.3 nM | Inhibition | |
| E-selectin expression | Human endothelial cells | TNF-α | IC50: 1 nM | Inhibition | |
| IL-6 and IL-8 production | CF bronchial epithelial cells | P. aeruginosa LPS | 10⁻⁸ M | Inhibition | |
| IL-13 production | Mitogen-stimulated MNCs | PHA | 10⁻⁷ M and 10⁻⁸ M | Significant reduction | |
| NK and LAK activity | PBMNCs | - | 10⁻⁷ M and 10⁻⁸ M | Significant reduction |
Table 2: In Vitro Potency of this compound Furoate (FF) on Cytokine Secretion
| Target Cytokine | Cell Type | Stimulus | FF Concentration for Significant Inhibition | IC25/IC50 Values | Reference |
| GM-CSF | Nasal mucosa epithelial cells | 10% FBS | 10⁻¹⁰ M | IC25 = 12.6 pM | |
| IL-6 | Nasal mucosa epithelial cells | 10% FBS | 10⁻¹⁰ M | IC25 = 65.8 pM | |
| IL-8 | Nasal mucosa epithelial cells | 10% FBS | 10⁻¹¹ M | IC25 = 8.6 pM | |
| Eosinophil survival | Peripheral blood eosinophils | Epithelial cell secretions | 10⁻¹² M | IC50 = 1.29 nM (day 4) | |
| IFN-γ, IL-2, IL-17 | Human nasal tissue | SEB | 10⁻¹⁰ M | - |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine Secretion from Airway Epithelial Cells
This protocol outlines a general method for assessing the ability of this compound to inhibit the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) from airway epithelial cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture:
-
Culture human bronchial epithelial cells (e.g., BEAS-2B or primary cells) in appropriate media and conditions until they reach 80-90% confluency in 24-well plates.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound propionate or furoate in cell culture medium (e.g., from 10⁻¹² M to 10⁻⁷ M).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug dilutions).
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for drug uptake and action.
-
-
Inflammatory Stimulation:
-
Prepare a stock solution of the inflammatory stimulus (e.g., P. aeruginosa LPS at 10 µg/mL).
-
Add the stimulus to each well (except for the unstimulated control wells) to achieve the final desired concentration.
-
Incubate for an appropriate period to induce cytokine production (e.g., 16-24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of the target cytokines (e.g., IL-6, IL-8) in the supernatants using a validated ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine secretion for each this compound concentration relative to the stimulated vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition).
-
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway by measuring the levels of key proteins like IκB-α.
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549) in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at the desired concentrations for a specific duration (e.g., 16 hours).
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) for a short period (e.g., 30 minutes) to activate the NF-κB pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-IκB-α, anti-phospho-IκB-α, or anti-p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
Compare the levels of the target protein between different treatment groups. An increase in cytosolic IκB-α would indicate inhibition of the NF-κB pathway.
-
Mandatory Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for in vitro cytokine inhibition assay.
References
- 1. This compound furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Cytokine Release by this compound Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
- 3. karger.com [karger.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. This compound reduces IL-6 and IL-8 production of cystic fibrosis bronchial epithelial cells via IKK-beta kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Fluticasone
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the off-target effects of Fluticasone (this compound Propionate, FP, and this compound Furoate, FF) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target receptors for this compound?
A1: this compound's primary on-target receptor is the Glucocorticoid Receptor (GR), a ligand-activated transcription factor that mediates its potent anti-inflammatory effects.[1][2] The primary off-target concerns involve other members of the nuclear receptor superfamily, particularly the Mineralocorticoid Receptor (MR), and to a lesser extent, the Progesterone Receptor (PR).[1][2][3] this compound Furoate (FF) has been shown to have substantially better selectivity for the GR compared to other steroid hormone receptors.
Q2: How do this compound Propionate (FP) and this compound Furoate (FF) differ in specificity?
A2: Both FP and FF are distinct molecules that are not metabolized into this compound. FF is a more recent, enhanced-affinity glucocorticoid. The furoate ester in FF occupies a specific pocket on the glucocorticoid receptor more completely than the propionate ester in FP, leading to higher affinity and longer receptor residency time. This enhanced affinity and selectivity profile for the GR may translate to a better therapeutic index, with FF showing a 30- to >330,000-fold selectivity for the GR over other steroid receptors.
Q3: What are the functional consequences of off-target binding to the Mineralocorticoid Receptor (MR)?
A3: Off-target activation of the MR can lead to confounding experimental results. While glucocorticoids and mineralocorticoids can both bind to MR, their downstream effects differ. In some cell types, MR activation can promote pro-inflammatory responses, counteracting the intended anti-inflammatory effect of GR activation. This is particularly relevant in tissues where MR is highly expressed, such as the hippocampus and kidneys. Understanding the balance of GR and MR activity is crucial for interpreting results.
Quantitative Data Summary
Understanding the binding affinities of this compound for its on-target and potential off-target receptors is critical for designing experiments and interpreting data.
Table 1: Receptor Binding Affinity & Potency
| Compound | Receptor | Parameter | Value | Species | Notes |
| This compound Propionate (FP) | Glucocorticoid Receptor (GR) | Kd | 0.49 nmol/l | Human | High affinity with a long receptor-complex half-time of 10 hours. |
| Dexamethasone | Glucocorticoid Receptor (GR) | Kd | 9.36 nmol/l | Human | Used as a reference compound in affinity assays. |
| This compound Furoate (FF) | Glucocorticoid Receptor (GR) | RRA vs. Dexamethasone | ~1.5x higher than FP | - | Enhanced affinity due to the furoate ester group. |
| This compound Furoate (FF) | Other Steroid Receptors | Selectivity Ratio (GR vs. others) | 30 to >330,000-fold | - | Demonstrates high selectivity for the GR. |
| Corticosterone | Mineralocorticoid Receptor (MR) | Affinity | High | - | Endogenous ligand, binds with high affinity. |
| Aldosterone | Mineralocorticoid Receptor (MR) | Affinity | High | - | Endogenous ligand, binds with high affinity. |
Kd: Dissociation constant; a lower value indicates higher affinity. RRA: Relative Receptor Affinity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may arise from off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps & Mitigation Strategies |
| Unexpected Pro-inflammatory Response or Biphasic Dose-Response | At low concentrations, this compound may preferentially activate Mineralocorticoid Receptors (MR), which can have pro-inflammatory effects in certain cell types like microglia, counteracting the anti-inflammatory GR-mediated effects seen at higher concentrations. | 1. Perform a full dose-response curve: To identify any biphasic effects. 2. Use an MR antagonist: Co-treat with Spironolactone to block MR-mediated effects and isolate the GR-dependent response. 3. Use a highly selective GR agonist: Consider using a compound like Dexamethasone as a positive control for GR-specific effects. |
| Results are Inconsistent with Published Data or a Previous Experiment | Cell line misidentification or contamination can lead to unpredictable results. Different cell lines have varying expression levels of GR and MR, altering their response to this compound. | 1. Authenticate cell lines: Use short tandem repeat (STR) profiling to confirm the identity of your cell lines. 2. Quantify receptor expression: Perform qPCR or Western blot to determine the relative expression levels of GR and MR in your specific cell model. 3. Use a GR-negative cell line: As a negative control, use a cell line known to have low or no GR expression. |
| High Variability Between Replicates | Poor quality of reagents or issues with cell health can lead to inconsistent results. This compound's effects are dependent on the cellular state. | 1. Check for contamination: Regularly test cultures for microbial contamination. 2. Standardize cell passage number: Use cells within a consistent and low passage number range. 3. Serum-shock synchronization: For studies on circadian rhythms or cell cycle, synchronize cells before treatment to reduce variability. |
| Effect is not Blocked by GR Antagonist RU-486 | The observed effect may be due to a non-GR-mediated off-target effect, or the concentration of RU-486 may be insufficient. | 1. Confirm RU-486 efficacy: Test a range of RU-486 concentrations to ensure complete GR blockade. 2. Investigate other receptors: Consider the involvement of other steroid receptors (e.g., MR, PR) and use respective antagonists. 3. Consider non-genomic effects: Some rapid glucocorticoid effects are membrane-bound and not blocked by traditional nuclear receptor antagonists. |
Key Experimental Protocols
To help researchers validate and mitigate off-target effects, detailed methodologies for crucial experiments are provided below.
Protocol 1: Validating GR-Dependence using a Receptor Antagonist
Objective: To confirm that the observed effect of this compound is mediated by the Glucocorticoid Receptor.
Materials:
-
Cell model of interest
-
This compound (Propionate or Furoate)
-
GR Antagonist: RU-486 (Mifepristone)
-
Vehicle (e.g., DMSO, Ethanol)
-
Appropriate cell culture media and reagents
-
Assay-specific reagents (e.g., qPCR primers for target genes, ELISA kits for secreted proteins)
Methodology:
-
Cell Seeding: Plate cells at a density appropriate for your specific assay (e.g., gene expression, protein secretion). Allow cells to adhere and reach the desired confluency.
-
Antagonist Pre-treatment: Pre-incubate one set of wells with the GR antagonist RU-486 for 1-2 hours. A typical starting concentration is 1 µM, but this should be optimized for your cell line. Include a vehicle-only control.
-
This compound Treatment: Add this compound at the desired experimental concentration to both RU-486-pre-treated wells and wells without the antagonist. Also include control groups: Vehicle only, and RU-486 only.
-
Incubation: Incubate for the time period relevant to your endpoint (e.g., 6 hours for early gene expression, 24 hours for protein secretion).
-
Endpoint Analysis: Harvest cells or supernatant for analysis (e.g., qRT-PCR, Western Blot, ELISA).
-
Data Interpretation: If the effect of this compound is blocked or significantly reduced in the presence of RU-486, it is considered GR-dependent.
Protocol 2: Differentiating GR vs. MR-Mediated Effects
Objective: To distinguish between effects mediated by the Glucocorticoid Receptor and the Mineralocorticoid Receptor.
Materials:
-
Cell model expressing both GR and MR
-
This compound
-
Selective GR Agonist: Dexamethasone
-
Selective MR Agonist: Aldosterone
-
GR Antagonist: RU-486
-
MR Antagonist: Spironolactone or Eplerenone
-
Vehicle control
Methodology:
-
Experimental Groups: Design your experiment to include the following treatment groups:
-
Vehicle Control
-
This compound (at a low and high concentration)
-
Dexamethasone (positive control for GR)
-
Aldosterone (positive control for MR)
-
This compound + RU-486
-
This compound + Spironolactone
-
Aldosterone + Spironolactone (to confirm MR antagonism)
-
-
Treatment: Pre-treat with antagonists for 1-2 hours before adding agonists, as described in Protocol 1.
-
Incubation: Incubate for the appropriate duration based on your experimental endpoint.
-
Analysis: Measure the outcome of interest (e.g., expression of a target gene like IL-6 or TNFR2).
-
Data Interpretation:
-
An effect mimicked by Dexamethasone and blocked by RU-486 is GR-mediated.
-
An effect mimicked by Aldosterone and blocked by Spironolactone is MR-mediated.
-
If this compound's effect is blocked by Spironolactone (especially at low concentrations), it indicates an MR off-target effect.
-
Visualizations
Signaling Pathway Diagram
This diagram illustrates the potential for this compound to act via both the intended on-target GR pathway and the off-target MR pathway.
Caption: On-target vs. Off-target this compound signaling pathways.
Experimental Workflow Diagram
This workflow provides a logical progression for identifying and mitigating suspected off-target effects in an experiment.
Caption: Workflow for troubleshooting this compound off-target effects.
References
Technical Support Center: Adjusting Fluticasone Dosage for Different Animal Species
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of fluticasone in various animal models. It includes troubleshooting guides, frequently asked questions, quantitative data summaries, and detailed experimental protocols to ensure the safe and effective administration of this corticosteroid in a research setting.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the experimental use of this compound.
Q1: How do I choose the correct starting dose of this compound for my animal model?
A1: The initial dose selection depends on the animal species, the route of administration, the specific this compound ester (propionate or furoate), and the intended therapeutic effect. It is crucial to start with the lowest effective dose to minimize potential side effects. For preclinical studies, a thorough literature review of similar studies is recommended. As a general guideline, inhaled doses for cats and small dogs often start with metered-dose inhalers delivering 44 or 110 mcg per puff.[1] For rodents, doses can be significantly lower and are often administered via intratracheal or intranasal routes.[2][3]
Q2: I am observing signs of systemic corticosteroid side effects (e.g., increased thirst, urination, weight gain) in my animals. What should I do?
A2: These clinical signs may indicate hypercorticism or Cushing's syndrome, which can occur with long-term, high-dose this compound administration.[4] It is essential to:
-
Re-evaluate the dose: Determine if the dose can be lowered while still achieving the desired therapeutic effect.
-
Monitor adrenal function: In cases of suspected adrenal suppression, monitoring plasma cortisol levels can provide valuable insights.[5]
-
Consider alternative formulations: this compound has low systemic bioavailability, but some absorption is inevitable. Depending on the experimental goals, a different corticosteroid with a more favorable therapeutic index might be considered.
Q3: My animals are resistant to the administration of inhaled this compound using a mask and spacer. How can I improve compliance?
A3: Acclimatizing the animals to the equipment is crucial for successful administration.
-
Gradual Introduction: Introduce the mask and spacer to the animal in a neutral environment without administering the drug. Use positive reinforcement, such as treats or praise, to create a positive association.
-
Proper Restraint: Ensure the animal is comfortably and securely restrained to prevent injury and ensure the mask fits snugly over the muzzle.
-
Practice Sessions: Conduct mock administration sessions to familiarize the animal with the procedure before introducing the medication.
Q4: I am not seeing the expected therapeutic effect in my study. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Incorrect Dosage: The dose may be too low for the specific animal model and condition being studied. A dose-response study may be necessary to determine the optimal dose.
-
Improper Administration Technique: For inhaled medications, ensuring the proper use of administration devices is critical for drug delivery to the lungs. For intranasal administration in rodents, anesthesia may be required for precise delivery.
-
Drug Formulation: Ensure the this compound formulation (propionate vs. furoate) is appropriate for the study design. This compound furoate has a longer duration of action than this compound propionate.
Q5: How can I monitor for potential adverse effects of chronic this compound administration?
A5: Long-term monitoring is essential to ensure animal welfare. Key monitoring parameters include:
-
Clinical Signs: Regularly observe for changes in water and food intake, body weight, and coat condition.
-
Hematology and Blood Chemistry: Periodic blood tests can reveal changes indicative of systemic corticosteroid effects.
-
Adrenal Function: For long-term studies, periodic evaluation of the hypothalamic-pituitary-adrenal (HPA) axis through ACTH stimulation tests may be warranted.
-
Nasal Mucosa Examination: For intranasal studies, periodic examination of the nasal passages for signs of irritation or erosion is recommended.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters and recommended dosages of this compound in various animal species.
Table 1: Pharmacokinetic Parameters of this compound Propionate and Furoate in Different Animal Species
| Species | Drug | Route | Half-life | Oral Bioavailability | Notes |
| Rat | Propionate | IV | 0.65 - 4 hours | Almost nil | Rapidly eliminated from plasma. |
| Rat | Furoate | Inhalation | 3 hours | - | Primarily eliminated through bile as metabolites. |
| Dog | Propionate | IV | 1.4 - 10 hours | Almost nil | Slower elimination compared to rats. |
| Dog | Furoate | Inhalation | 3 - 13 hours | - | Extensively metabolized. |
Table 2: Recommended this compound Dosages for Different Animal Species in a Research Setting
| Species | Drug | Route | Dosage Range | Frequency | Reference |
| Mouse | Propionate | Intranasal | 0.3 mg/kg | Daily | |
| Rat | Propionate | Inhalation | 0.1 - 10 mg | Before allergen exposure | |
| Rat | Furoate | Intranasal | 0.1 - 10 µg | - | |
| Cat | Propionate | Inhalation | 44 - 220 µg | Twice daily | |
| Dog (small) | Propionate | Inhalation | 44 or 110 µ g/puff (2 puffs) | Twice daily | |
| Dog (large) | Propionate | Inhalation | 220 µ g/puff (2 puffs) | Twice daily |
Experimental Protocols
1. Intratracheal Administration of this compound in Rats
-
Objective: To deliver a precise dose of this compound directly to the lungs of a rat.
-
Materials:
-
This compound solution/suspension
-
Anesthesia (e.g., isoflurane)
-
Otoscope
-
Hamilton syringe with a dosing needle
-
-
Procedure:
-
Anesthetize the rat using isoflurane.
-
Use an otoscope to visualize the vocal cords and trachea.
-
Carefully insert the Hamilton dosing needle through the larynx into the trachea.
-
Inject the this compound solution/suspension (typically 100 µL) directly into the trachea.
-
Monitor the animal's breathing and allow it to recover from anesthesia.
-
2. Inhaled Administration of this compound in Cats and Dogs using a Spacer
-
Objective: To administer aerosolized this compound to a conscious cat or dog.
-
Materials:
-
This compound metered-dose inhaler (MDI)
-
Spacer device with a face mask (e.g., AeroDawg, AeroKat)
-
-
Procedure:
-
Shake the MDI well before each use.
-
Attach the MDI to the spacer device.
-
Gently but firmly place the mask over the animal's muzzle, ensuring a good seal.
-
Depress the inhaler to release one puff of medication into the spacer.
-
Allow the animal to breathe normally for 7-10 breaths to inhale the medication from the spacer.
-
Remove the mask and reward the animal.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the glucocorticoid receptor signaling pathway and a typical experimental workflow for this compound dose determination.
Caption: Glucocorticoid receptor signaling pathway.
Caption: Workflow for this compound dose determination.
References
- 1. nashvillevetspecialists.com [nashvillevetspecialists.com]
- 2. Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic intranasal corticosteroid treatment induces degeneration of olfactory sensory neurons in normal and allergic rhinitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalhealthgroup.com [animalhealthgroup.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Enhancing Fluticasone Bioavailability in Experimental Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Fluticasone in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Delivery Systems
Question: We are observing low dissolution rates for our this compound Propionate (FP) formulation. What are the potential causes and solutions?
Answer:
Low dissolution rates for FP are common due to its poor water solubility.[1] Consider the following troubleshooting steps:
-
Particle Size Reduction: Ensure the particle size of the active pharmaceutical ingredient (API) is sufficiently small. Micronization or nano-sizing techniques like high-pressure homogenization can significantly increase the surface area available for dissolution.[2]
-
Dissolution Medium Composition: The choice of dissolution medium is critical. For poorly soluble drugs like FP, standard buffers may be inadequate.
-
Surfactants: Incorporate surfactants such as polysorbate 80 or sodium dodecyl sulfate (SDS) into the dissolution medium to enhance solubilization.[3][4]
-
Biorelevant Media: Utilize simulated lung fluid (SLF) which contains components like dipalmitoylphosphatidylcholine (DPPC) to better mimic the physiological environment of the lungs.[3]
-
-
Apparatus and Agitation: The dissolution apparatus and agitation rate can impact results. For inhaled products, specialized apparatus like the USP Apparatus 2 (paddle) with modifications, a flow-through cell, or a Transwell system may be more appropriate than standard methods. Ensure the agitation rate is optimized and consistent across experiments.
Question: Our nanoparticle-based formulation of this compound shows promising in vitro characteristics, but in vivo bioavailability in our rat model is still low. What could be the issue?
Answer:
Low in vivo bioavailability despite good in vitro performance can be attributed to several factors:
-
First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the liver, which can significantly reduce systemic bioavailability. Nanoparticle formulations aim to protect the drug and facilitate absorption, but some degree of metabolism is still expected.
-
Gastrointestinal Instability: If the formulation is administered in a way that leads to significant swallowing (e.g., nasal delivery), the drug's stability in the gastrointestinal tract can be a factor.
-
Animal Model Specifics: The rat model, while useful, has physiological differences from humans. Factors such as lung deposition patterns and metabolic enzyme activity can differ. It's important to carefully consider the delivery method (e.g., intratracheal instillation vs. inhalation) as this can greatly influence outcomes.
-
Formulation Stability in vivo: The nanoparticle formulation may not be as stable in the biological environment as it is in vitro. Interactions with biological components could lead to premature drug release or aggregation of nanoparticles.
In Vitro Permeability Assays
Question: We are seeing inconsistent results and high variability in our Calu-3 cell permeability assays for this compound. How can we troubleshoot this?
Answer:
High variability in Calu-3 permeability assays can stem from several sources. Here are some key areas to investigate:
-
Cell Monolayer Integrity: The integrity of the Cal-3 cell monolayer is paramount for reliable permeability data.
-
TEER Measurements: Regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Only use cell monolayers with TEER values above a pre-defined threshold (e.g., >275 Ωcm²).
-
Culture Conditions: Maintain consistent cell culture conditions, including media changes, CO2 levels, and humidity. The air-liquid interface culture method is crucial for proper differentiation of these cells.
-
-
Drug Concentration and Solubility: Ensure that the concentration of this compound applied to the cells does not exceed its solubility in the assay buffer, as precipitation can lead to inaccurate results. The use of a co-solvent may be necessary, but its potential effects on cell viability and permeability should be evaluated.
-
Sampling and Analytical Method: Standardize your sampling procedure from the basolateral compartment. The analytical method used to quantify this compound should be highly sensitive and validated for the specific matrix.
Question: How does the presence of other active ingredients, like Salmeterol, affect the permeability of this compound in co-formulations?
Answer:
The presence of other APIs can influence the permeability of this compound. For instance, studies have shown that Salmeterol can decrease the transport of this compound across Calu-3 epithelial monolayers. This suggests a potential interaction at the cellular level that could increase the residence time of this compound in the airways, potentially prolonging its anti-inflammatory effects. When testing combination products, it is crucial to evaluate the permeability of each active ingredient both individually and in combination.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Propionate Formulations
| Formulation/Delivery System | Dose | Cmax (pg/mL) | AUC (pg·h/mL) | Bioavailability | Reference |
| Nasal Spray vs. Nasal Drops | |||||
| Aqueous Nasal Spray | 800 µg (x4 doses) | - | 67.5 | 0.51% (estimated) | |
| Nasal Drops | 800 µg (x4 doses) | - | 8.5 | 0.06% (estimated) | |
| Exhalation Delivery System vs. Standard Nasal Spray | |||||
| Xhance® | 186 µg | 16.02 | 97.30 | - | |
| Flonase® | 400 µg | 11.66 | 99.61 | - | |
| Xhance® | 372 µg | 23.50 | 146.61 | - | |
| Fixed-Dose Combination vs. Monotherapy (Nasal Spray) | |||||
| MP-AzeFlu (Azelastine/Fluticasone) | - | 57.47 | 72.96 | - | |
| This compound in MP-AzeFlu vehicle | - | - | - | - | |
| This compound (commercially available) | - | 81.91 | 100.19 | - | |
| Dry Powder Inhaler Formulations with Different Particle Sizes | |||||
| Formulation A (4.5 µm) | 500 µg | - | - | Peripherally deposited dose: 12.6 µg | |
| Formulation B (3.8 µm) | 500 µg | - | - | Peripherally deposited dose: 38.7 µg | |
| Formulation C (3.7 µm) | 500 µg | - | - | Peripherally deposited dose: 39.3 µg |
Table 2: Characteristics of this compound Propionate-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Optimized SLN Formulation | Reference |
| Particle Size | 248.3 ± 1.89 nm | |
| Polydispersity Index (PDI) | 0.275 | |
| Zeta Potential | -32.4 ± 2.85 mV | |
| In vivo anti-inflammatory effect (vs. Carrageenan group) | Significant reduction in PGE2 (51.5%) and TNF-α (61%) levels |
Detailed Experimental Protocols
1. In Vitro Dissolution Testing for Inhaled this compound Propionate
This protocol is a generalized procedure based on common practices for testing orally inhaled products.
-
Apparatus: USP Apparatus 2 (Paddle) with small volume vessels (e.g., 150 mL) or a flow-through cell (USP Apparatus 4).
-
Dissolution Medium:
-
Option 1: Phosphate Buffered Saline (PBS) pH 7.4 with 0.5% w/v Sodium Dodecyl Sulfate (SDS).
-
Option 2: Simulated Lung Fluid (SLF) containing phospholipids like DPPC.
-
-
Procedure:
-
Dose Collection: Actuate the inhaler device (e.g., MDI or DPI) a specified number of times onto a suitable filter membrane (e.g., polycarbonate) placed in a cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor) to collect the respirable fraction of the drug.
-
Dissolution Setup:
-
USP Apparatus 2: Place the filter membrane with the collected drug particles into a modified sample holder (e.g., a modified histology cassette) and place it at the bottom of the dissolution vessel.
-
Flow-Through Cell: Place the filter membrane in the flow-through cell.
-
-
Test Conditions: Maintain the dissolution medium at 37°C. For USP Apparatus 2, use a paddle speed of 75 rpm. For the flow-through cell, use a flow rate of 4-16 mL/min.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Analyze the concentration of this compound Propionate in the samples using a validated HPLC method.
-
2. In Vitro Permeability Assay using Calu-3 Cells
This protocol outlines the key steps for assessing the permeability of this compound Propionate across a Calu-3 cell monolayer.
-
Cell Culture:
-
Seed Calu-3 cells onto microporous filter inserts (e.g., Transwell®) at a density of 2 x 10^5 cells/cm².
-
Culture the cells in a suitable medium (e.g., A-MEM with 2% GlutaMAX™ and 2.5% FBS) until they reach confluence.
-
Establish an air-liquid interface by removing the medium from the apical compartment one day after seeding. Culture the cells for at least three weeks to allow for differentiation and formation of tight junctions.
-
-
Permeability Assay:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use inserts with TEER values >275 Ωcm².
-
Dosing: Add the this compound Propionate formulation (dissolved in an appropriate transport buffer) to the apical (upper) compartment of the Transwell insert.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2/95% air atmosphere.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120, 180, and 240 minutes), take samples from the basolateral (lower) compartment. The basolateral compartment should contain a buffer with a protein like Bovine Serum Albumin (BSA) (e.g., 4%) to act as a sink for the poorly soluble drug.
-
Analysis: Quantify the amount of this compound Propionate that has permeated through the cell monolayer using a validated analytical method such as LC-MS/MS.
-
Post-Assay Integrity Check: After the experiment, measure the TEER again to ensure the integrity of the cell monolayer was maintained throughout the assay.
-
Visualizations
Caption: Glucocorticoid receptor signaling pathway for this compound.
Caption: Experimental workflow for this compound bioavailability assessment.
References
- 1. This compound propionate-loaded solid lipid nanoparticles with augmented anti-inflammatory activity: optimisation, characterisation and pharmacodynamic evaluation on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Fluticasone stability testing under various laboratory conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluticasone. It offers insights into stability testing under diverse laboratory conditions to ensure accurate and reliable experimental outcomes.
Troubleshooting Guides
Problem: Inconsistent this compound Stability Results
Inconsistent results in this compound stability studies can arise from variations in experimental conditions. The following table summarizes the degradation of this compound propionate under various stress conditions to provide a comparative baseline.
Table 1: Summary of this compound Propionate Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl at 60°C for 2 hours | 6.11% | [1][2] |
| Base Hydrolysis | 0.1N NaOH, heated | 15% | [3] |
| Oxidative | 3% H₂O₂ at 60°C for 2 hours | 14.78% | [2] |
| Thermal | Dry heat at 60°C | 9.45% | [1] |
| Photolytic | Exposure to light | Significant degradation |
Note: The extent of degradation can vary based on the specific experimental parameters (e.g., concentration, duration of exposure, and specific form of this compound - propionate or furoate).
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are protocols for key experiments.
1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate and quantify this compound from its degradation products.
-
Column: C18 column (e.g., Waters Spherisorb 5 µm ODS2, 4.6x250 mm).
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) is a common starting point. More complex gradients using buffers like phosphate or trifluoroacetic acid may be required to achieve optimal separation of degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 239 nm.
-
Temperature: Column oven maintained at 35°C.
2. Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.
-
Acid Degradation: Mix 5 mL of this compound propionate solution with 5 mL of 0.1N HCl. Heat the mixture at 60°C for 2 hours.
-
Base Degradation: The apparent degradation of this compound propionate in 0.1 M NaOH:methanol=1:1 at 37°C follows first-order kinetics. Several degradation products can be observed under these conditions.
-
Oxidative Degradation: Combine 5 mL of this compound propionate solution with 5 mL of 3% hydrogen peroxide. Heat the mixture at 60°C for 2 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photodegradation: Exposing this compound furoate to light can lead to several degradation products, some involving rearrangement of the steroid ring. The photochemical behavior of this compound propionate is influenced by the irradiation wavelength and the presence of oxygen.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The ester group in this compound's chemical structure makes it susceptible to hydrolysis, particularly in alkaline conditions. The thioester moiety at the 17-position can be substituted by a carboxylic acid. Photodegradation can also occur, leading to modifications of the cyclohexadienone moiety in ring A and the keto group at C-17.
Q2: How can I ensure my analytical method is stability-indicating?
A2: A stability-indicating method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method, you must perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method's specificity is confirmed if the degradation product peaks are well-resolved from the main API peak.
Q3: Are this compound propionate and this compound furoate interchangeable in stability studies?
A3: No. This compound propionate and this compound furoate are different drug substances with distinct molecular structures and properties. Their stability profiles and degradation pathways differ, so data from one cannot be directly extrapolated to the other.
Q4: What are the recommended storage conditions for this compound?
A4: Given its susceptibility to light and heat, this compound and its formulations should be stored in well-closed, light-resistant containers at a controlled room temperature.
Q5: What are common issues when developing a stability-indicating method for this compound?
A5: A common challenge is achieving adequate separation between the parent drug and all potential degradation products. This may require extensive method development, including screening different columns, mobile phase compositions, and gradient profiles. Another issue can be the low aqueous solubility of this compound, which may necessitate the use of organic solvents in sample preparation.
Visualizations
The following diagrams illustrate key processes in this compound stability testing.
Caption: this compound Degradation Pathways.
Caption: Experimental Workflow for Stability Testing.
References
Technical Support Center: Fluticasone-Induced Cell Toxicity In Vitro
Welcome to the technical support center for researchers investigating fluticasone-induced cell toxicity in vitro. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell toxicity in vitro?
A1: this compound propionate, a synthetic glucocorticoid, primarily induces cell toxicity through the induction of apoptosis, or programmed cell death.[1][2][3] This is a key component of its anti-inflammatory effects. The process is mediated through the glucocorticoid receptor (GR) and involves the modulation of several key signaling pathways.[4][5]
Q2: Which cell types are most susceptible to this compound-induced apoptosis?
A2: T-lymphocytes and eosinophils are highly susceptible to this compound-induced apoptosis. This effect has been observed in cells from both asthmatic and healthy individuals. Some studies have also reported apoptosis in airway epithelial cells, particularly at higher concentrations of corticosteroids. Conversely, cell lines like A549 have shown no significant reduction in cell viability at concentrations ranging from 5 to 60 µM.
Q3: How does this compound propionate trigger the apoptotic cascade?
A3: this compound propionate initiates apoptosis by influencing the expression of key regulatory proteins. It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the Bax/Bcl-2 ratio, which promotes cell death. The process also involves the activation of initiator caspase-8 and executioner caspase-3, which are critical enzymes in the apoptotic pathway.
Q4: Can this compound induce non-apoptotic forms of cell death?
A4: While apoptosis is the primary mechanism, some evidence suggests that at higher concentrations or in certain conditions, this compound may lead to a mix of apoptotic and necrotic effects. Researchers observing features of necrosis (e.g., cell swelling, membrane rupture) should carefully evaluate their experimental conditions.
Q5: Does this compound propionate affect mitochondrial function?
A5: Disruption of mitochondrial function is a central event in the intrinsic pathway of apoptosis. While direct studies on this compound's effect on mitochondrial membrane potential are not extensively detailed in the provided results, its role in apoptosis implies an impact on mitochondria. General assays for mitochondrial dysfunction, such as measuring mitochondrial membrane potential, reactive oxygen species (ROS) production, and calcium levels, can be employed to investigate this.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Apoptosis
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Density | Seeding cells at a density that is too low or too high can affect their response to treatment. Optimize cell seeding density through a titration experiment to find the optimal number of cells per well or dish for your specific cell type. |
| Cell Line Insensitivity | Not all cell lines are equally sensitive to glucocorticoids. This can be due to low expression or function of the glucocorticoid receptor (GR). Verify the GR expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound (e.g., peripheral blood T-lymphocytes). |
| This compound Concentration | The concentration of this compound may be suboptimal. Perform a dose-response experiment to determine the effective concentration range for your cell type. For example, the EC50 for inducing apoptosis in eosinophils is around 3.7 nM for this compound propionate. |
| Duration of Treatment | The induction of apoptosis is time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Reagent Quality | The this compound propionate solution may have degraded. Prepare fresh solutions from a reliable source for each experiment. |
Issue 2: High Background Signal in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Spontaneous Cell Death | High cell density or nutrient depletion in the culture medium can lead to spontaneous cell death. Ensure optimal cell density and use fresh, high-quality culture medium. |
| Harsh Pipetting | Excessive or forceful pipetting during cell seeding or reagent addition can cause mechanical stress and cell death. Handle cell suspensions gently. |
| Contamination | Microbial contamination (bacteria, fungi, mycoplasma) can cause cell death and interfere with assay results. Regularly check cultures for signs of contamination and maintain aseptic techniques. |
| Assay-Specific Issues | For DNA-binding dye assays, ensure the dye concentration is optimized and protect it from light. For LDH assays, consider cell proliferation during the experiment, which can increase background LDH levels. |
Issue 3: Discrepancies Between Different Apoptosis Assays
| Possible Cause | Troubleshooting Step |
| Timing of Apoptotic Events | Different assays detect different stages of apoptosis. For example, Annexin V binding (early apoptosis) occurs before DNA fragmentation (late apoptosis). Correlate the timing of your assay with the expected apoptotic stage. |
| Assay Specificity | Some assays may have limitations. For instance, TUNEL staining can sometimes produce false positives in proliferating cells. It is recommended to use multiple, complementary assays to confirm apoptosis (e.g., combining Annexin V/PI staining with a functional assay like caspase activity). |
| Necrotic Cell Interference | The presence of necrotic cells can interfere with some apoptosis assays. Use a viability dye (like Propidium Iodide or 7-AAD) to distinguish between apoptotic and necrotic cells, especially when using flow cytometry. |
Data Presentation
Table 1: Potency of Glucocorticoids in Inducing Eosinophil Apoptosis
| Glucocorticoid | EC50 (nM) |
| This compound Propionate | 3.7 ± 1.8 |
| Budesonide | 5.0 ± 1.7 |
| Beclomethasone | 51 ± 19 |
| Dexamethasone | 303 ± 40 |
Data extracted from a study on human eosinophil apoptosis.
Table 2: Effect of this compound Propionate on T-Cell Apoptosis in Asthmatic Subjects
| Treatment | T-cells per unit area (mean, 95% CI) | Apoptotic T-cells (%) (mean, 95% CI) |
| Baseline | 7.0 (5.6 to 8.4) | 4.5 (2.6 to 6.4) |
| After 2 weeks FP | 4.5 (4.0 to 5.1) | 8.7 (6.6 to 10.8) |
FP: this compound Propionate (250 µg twice daily). Data from bronchial biopsies of mild/moderate asthmatics.
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound propionate at various concentrations and for different durations. Include untreated and vehicle-treated controls.
-
Harvesting: Gently harvest the cells, including any floating cells in the supernatant, as these may be apoptotic. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3 Activity Assay
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting workflow for inconsistent apoptosis results.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. This compound induces apoptosis in peripheral T-lymphocytes: a comparison between asthmatic and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of an inhaled glucocorticoid on reactive oxygen species production by bronchoalveolar lavage cells from smoking COPD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of human eosinophil apoptosis by this compound propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Refining Fluticasone Delivery Methods for Targeted Tissue Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining Fluticasone delivery methods for targeted tissue effects.
I. Nanoparticle Formulation and Characterization
This section addresses common challenges encountered during the preparation and characterization of this compound-loaded nanoparticles.
Frequently Asked Questions (FAQs):
-
Q1: What are the key differences between this compound Propionate and this compound Furoate for formulation development?
-
A1: this compound Furoate generally exhibits higher potency and a longer duration of action compared to this compound Propionate. This allows for the possibility of once-daily dosing. This compound Furoate also has a higher affinity for lung tissue, which may be advantageous for pulmonary delivery. However, this compound Propionate has a well-established history and a significant amount of available research data. The choice between the two depends on the specific therapeutic goal and delivery system.
-
-
Q2: Which nanoparticle platforms are commonly used for this compound delivery?
-
A2: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and solid lipid nanoparticles (SLNs) are frequently investigated for this compound delivery. PLGA nanoparticles can offer sustained release, while SLNs provide good biocompatibility and can enhance skin permeation for topical applications.[1][2]
-
Troubleshooting Guide:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency (<70%) | 1. Poor drug solubility in the organic phase. 2. Drug leakage into the aqueous phase during emulsification. 3. High drug-to-polymer/lipid ratio. | 1. Select an organic solvent in which this compound has high solubility. 2. Optimize the emulsification/homogenization parameters (e.g., speed, time) to minimize drug diffusion. 3. Decrease the initial drug loading and perform optimization studies. |
| Inconsistent or Large Particle Size (>500 nm) | 1. Inefficient homogenization or sonication. 2. Inappropriate surfactant type or concentration. 3. Aggregation of nanoparticles. | 1. Increase homogenization pressure/cycles or sonication amplitude/time.[1] 2. Screen different surfactants (e.g., PVP, Lecithin) and optimize their concentration.[3] 3. See "Nanoparticle Aggregation" below. |
| High Polydispersity Index (PDI > 0.3) | 1. Non-uniform particle formation. 2. Presence of aggregates or larger particles. | 1. Optimize the formulation and process parameters for more controlled particle formation. 2. Filter the nanoparticle suspension through an appropriate pore size filter to remove larger particles. |
| Nanoparticle Aggregation During Storage | 1. Insufficient surface charge (low zeta potential). 2. Inappropriate storage conditions (e.g., temperature, suspension medium). 3. Freeze-drying without a suitable cryoprotectant. | 1. Use charged surfactants or polymers to increase the absolute value of the zeta potential (> ±30 mV is ideal).[4] 2. Store as a lyophilized powder or in a suitable buffer at a recommended temperature (e.g., 4°C). 3. Add a cryoprotectant (e.g., trehalose, mannitol) before freeze-drying to prevent aggregation. |
Quantitative Data Summary:
| Nanoparticle Type | Polymer/Lipid | Method | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | Nanoprecipitation | 128.8 ± 0.6 | 68.6 ± 0.5 | 4.6 ± 0.04 | |
| Solid Lipid Nanoparticles | Tristearin | High-Pressure Homogenization | 130.9 - 352.9 | Not specified | Not specified | |
| Polymeric Nanoparticles | PHEA-PLA-PEG2000 | High-Pressure Homogenization | ~150 | Not specified | ~2.9 |
II. In Vitro Characterization
This section focuses on troubleshooting common in vitro assays used to evaluate the performance of this compound delivery systems.
Frequently Asked Questions (FAQs):
-
Q3: What are the critical parameters to consider for in vitro drug release studies of this compound?
-
A3: Due to this compound's poor water solubility, maintaining sink conditions is crucial. This can be achieved by using a dissolution medium with a small percentage of a solubilizing agent like ethanol or a surfactant (e.g., SDS). The choice of membrane for dialysis-based methods is also important to ensure it doesn't impede drug release.
-
Troubleshooting Guide:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete or Very Slow Drug Release | 1. Non-sink conditions in the dissolution medium. 2. Drug binding to the dialysis membrane or apparatus. 3. Highly stable nanoparticle matrix preventing drug diffusion. | 1. Increase the volume of the dissolution medium or add a solubilizing agent (e.g., 0.5% SDS). 2. Pre-saturate the membrane and apparatus with a drug solution. 3. Modify the nanoparticle formulation to achieve a more favorable release profile (e.g., lower polymer molecular weight). |
| High Variability in Release Data | 1. Inconsistent sample preparation. 2. Inaccurate quantification of the released drug. 3. Non-uniform nanoparticle batches. | 1. Ensure consistent loading of the formulation into the release setup. 2. Validate the analytical method (e.g., HPLC) for accuracy and precision in the dissolution medium. 3. Use a single, well-characterized batch of nanoparticles for the entire study. |
| Poor Cell Viability in Cellular Uptake Studies | 1. Cytotoxicity of the nanoparticles or excipients. 2. High concentration of the formulation. 3. Contamination of cell cultures. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. 2. Use concentrations below the determined toxic threshold. 3. Ensure aseptic techniques during cell culture and experiments. |
| Low or Inconsistent Cellular Uptake | 1. Inefficient nanoparticle internalization by the chosen cell line. 2. Short incubation time. 3. Interference from serum proteins in the culture medium. | 1. Select a cell line relevant to the target tissue and consider surface modification of nanoparticles to enhance uptake. 2. Perform a time-course study to determine the optimal incubation period. 3. Conduct uptake studies in serum-free medium or after a pre-incubation wash step. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Preparation of this compound Propionate-Loaded PLGA Nanoparticles via Nanoprecipitation
-
Organic Phase Preparation: Dissolve a specific amount of this compound Propionate and PLGA in a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v polyvinyl alcohol - PVA).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion leads to the formation of nanoparticles.
-
Solvent Evaporation: Stir the resulting suspension overnight at room temperature to evaporate the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize with a cryoprotectant for long-term storage.
Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method
-
Preparation: Hydrate a dialysis membrane (with a suitable molecular weight cut-off, e.g., 12-14 kDa) in the dissolution medium.
-
Sample Loading: Accurately weigh a specific amount of the this compound nanoparticle formulation and place it inside the dialysis bag.
-
Release Study: Place the sealed dialysis bag in a vessel containing a known volume of dissolution medium (e.g., phosphate-buffered saline pH 7.4 with 0.5% SDS) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol 3: Cellular Uptake Assay
-
Cell Seeding: Seed the target cells (e.g., A549 for lung epithelium) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Remove the culture medium and incubate the cells with a known concentration of the this compound nanoparticle formulation (dispersed in serum-free medium) for a specific duration (e.g., 2, 4, 6 hours).
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Determine the amount of this compound within the cell lysate using a validated analytical method (e.g., LC-MS/MS).
-
Protein Normalization: Measure the total protein content in each lysate sample (e.g., using a BCA assay) to normalize the drug uptake data.
-
Data Presentation: Express the results as the amount of drug per milligram of total cell protein.
IV. Signaling Pathway and Experimental Workflow Diagrams
This section provides visual representations of key biological pathways and experimental processes.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Delivery System Development.
References
- 1. Development and Statistical Optimization of Solid Lipid Nanoparticle Formulations of this compound Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle agglomerates of this compound propionate in combination with albuterol sulfate as dry powder aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative In Vitro Analysis of Fluticasone Propionate and Budesonide Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two widely used synthetic glucocorticoids, Fluticasone Propionate (FP) and Budesonide (BUD). The following sections present a comprehensive overview of their comparative efficacy, supported by quantitative data from various studies, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative Efficacy: A Quantitative Overview
This compound propionate consistently demonstrates a higher potency in in vitro assays compared to budesonide. This increased potency is evident in its stronger binding affinity for the glucocorticoid receptor (GR) and its greater effectiveness in suppressing inflammatory responses.
| Parameter | This compound Propionate (FP) | Budesonide (BUD) | Reference |
| Relative Binding Affinity (RBA) to Glucocorticoid Receptor | 1775 - 1910 | 935 | [1][2] |
| Equilibrium Dissociation Constant (Kd) | 0.49 nmol/L | ~1.5 nmol/L (3-fold lower affinity than FP) | [1][3] |
| Half-life of Steroid-Receptor Complex | > 10 hours | ~5.0 hours | [3] |
| IC50 for inhibiting anti-CD3-induced T lymphocyte proliferation | 0.3 nM | 0.8 nM | |
| Potency in inhibiting cytokine release (IL-6, IL-8, TNF-α) | ~10 times more potent than Budesonide | - | |
| EC50 for inducing Secretory Leukocyte Protease Inhibitor (SLPI) | 0.1 nmol/L | Not specified, but less potent than FP |
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This can occur through two main mechanisms: transactivation, where the complex directly binds to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory genes, and transrepression, where it interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Protocols
Glucocorticoid Receptor Binding Assay
This assay quantifies the affinity of a corticosteroid for the glucocorticoid receptor. A common method is a competitive binding assay.
Methodology:
-
Preparation of Receptor Source: A cell lysate containing the human glucocorticoid receptor is prepared. This can be from transfected cells overexpressing the receptor.
-
Competitive Binding: The cell lysate is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compounds (this compound Propionate or Budesonide).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, often by filtration.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference standard.
Caption: Workflow for a glucocorticoid receptor binding assay.
Cytokine Inhibition Assay
This assay measures the ability of a glucocorticoid to inhibit the release of pro-inflammatory cytokines from cells.
Methodology:
-
Cell Culture: Human lung epithelial cells (e.g., A549) or alveolar macrophages are cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or swine dust, to induce cytokine release (e.g., IL-6, IL-8, TNF-α).
-
Treatment: The stimulated cells are treated with a dose-response range of this compound Propionate or Budesonide (e.g., 10⁻¹³ to 10⁻⁸ M).
-
Incubation: The cells are incubated for a defined period to allow for cytokine production and secretion.
-
Quantification: The concentration of cytokines in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory concentration 50 (IC50) value, the concentration of the drug that causes 50% inhibition of cytokine release, is calculated.
Caption: Workflow for a cytokine inhibition assay.
Gene Expression Analysis
This assay evaluates the effect of corticosteroids on the transcription of specific genes. Studies have shown that Budesonide and this compound Propionate can differentially affect the expression of immune defense genes.
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial cells (e.g., 16HBE) are cultured and treated with clinically equipotent concentrations of Budesonide or this compound Propionate. In some experiments, cells may be subsequently exposed to a stimulus like rhinovirus.
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., CXCL8, IFNB1, S100A8, LTF) are quantified using qPCR.
-
Data Analysis: The relative gene expression is calculated, often using the delta-delta Ct method, to determine the fold change in gene expression in response to treatment.
Interestingly, while both drugs suppress pro-inflammatory genes like CXCL8, IFNB1, and S100A8, budesonide has been shown to significantly increase the expression of lactotransferrin (LTF), an important immune defense gene, an effect not observed with this compound propionate.
Caption: Workflow for gene expression analysis via qPCR.
Conclusion
The in vitro evidence consistently indicates that this compound Propionate has a higher potency than Budesonide. This is demonstrated by its greater binding affinity to the glucocorticoid receptor, a longer duration of action at the receptor level, and more potent inhibition of inflammatory mediators. While both corticosteroids effectively suppress pro-inflammatory gene expression, emerging evidence suggests they may have differential effects on certain immune defense genes, which could have clinical implications. The experimental protocols and workflows provided herein offer a standardized framework for the continued investigation and comparison of these and other novel glucocorticoid compounds.
References
Validating the Anti-inflammatory Effects of Fluticasone Using RNA-seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Fluticasone, a widely prescribed synthetic corticosteroid, with other anti-inflammatory agents, supported by RNA-sequencing (RNA-seq) data. We delve into the molecular mechanisms of this compound, present comparative gene expression data, and provide detailed experimental protocols for researchers to replicate and build upon these findings.
Introduction to this compound and its Anti-inflammatory Mechanism
This compound is a potent glucocorticoid that exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it modulates the expression of a wide array of genes. The anti-inflammatory actions of this compound are broadly categorized into two mechanisms:
-
Transactivation: The this compound-GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. Key anti-inflammatory proteins induced by this mechanism include IκBα (which sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm), annexin A1, and various phosphatases that inhibit inflammatory signaling cascades.
-
Transrepression: The this compound-GR complex can repress the expression of pro-inflammatory genes. This is achieved through several mechanisms, including direct binding to negative GREs, tethering to and inhibiting the activity of pro-inflammatory transcription factors like NF-κB and AP-1, and recruiting histone deacetylases (HDACs) to inflammatory gene loci, leading to chromatin condensation and reduced transcription.
Comparative Analysis of Gene Expression using RNA-seq
RNA-seq is a powerful tool to elucidate the global transcriptional changes induced by a drug. Here, we present a comparative analysis of the effects of this compound on gene expression in airway epithelial cells, a primary target for inhaled corticosteroids.
Comparison with Budesonide (Another Inhaled Corticosteroid)
A study on bronchial epithelial cells from COPD patients (GEO dataset GSE162120) provides a basis for comparing the effects of a this compound propionate/salmeterol combination with a Budesonide/formoterol combination. While the presence of the long-acting beta-agonist (LABA) confounds a direct corticosteroid-only comparison, the data offers valuable insights into the differential effects of these two commonly used inhaled corticosteroids.
| Gene | This compound Propionate/Salmeterol (Log2 Fold Change) | Budesonide/Formoterol (Log2 Fold Change) | Putative Function in Inflammation |
| Downregulated Genes | |||
| CCL20 | -1.58 | -1.25 | Chemoattractant for lymphocytes and neutrophils |
| IL1B | -1.23 | -0.98 | Pro-inflammatory cytokine |
| CXCL8 (IL-8) | -1.89 | -1.55 | Chemoattractant for neutrophils |
| PTGS2 (COX-2) | -1.15 | -0.89 | Enzyme involved in prostaglandin synthesis |
| Upregulated Genes | |||
| CRISPLD2 | 1.76 | 1.52 | Modulates cytokine function |
| FKBP5 | 2.54 | 2.21 | Regulator of glucocorticoid receptor sensitivity |
| DUSP1 | 1.98 | 1.73 | Inhibits MAP kinase signaling |
Note: The Log2 Fold Change values are illustrative and derived from the trends observed in the publicly available dataset GSE162120. Precise values require re-analysis of the raw data.
Comparison with Montelukast (A Leukotriene Receptor Antagonist)
Direct comparative RNA-seq data between this compound and Montelukast in a controlled in vitro setting is limited in the public domain. However, clinical studies have compared their anti-inflammatory effects. One study in asthmatic children showed that this compound was more effective in reducing markers of eosinophilic inflammation compared to Montelukast. While not providing a comprehensive gene list, this suggests that this compound has a broader and more potent effect on the transcriptional pathways driving allergic inflammation.
Experimental Protocols
This section provides a detailed methodology for an in vitro experiment to validate and compare the anti-inflammatory effects of this compound using RNA-seq. The human bronchial epithelial cell line BEAS-2B is used as a model system.
I. Cell Culture and Treatment
-
Cell Line: Human bronchial epithelial cells (BEAS-2B).
-
Culture Medium: BEGM (Bronchial Epithelial Cell Growth Medium) supplemented with 10% fetal bovine serum.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Seed BEAS-2B cells at a density of 1 x 10^5 cells/mL in 6-well plates.
-
Inflammatory Stimulus: Once cells reach 70-80% confluency, induce an inflammatory response by treating with 10 ng/mL of human recombinant Tumor Necrosis Factor-alpha (TNF-α) for 24 hours.
-
Drug Treatment: Following TNF-α stimulation, treat the cells with one of the following for 6 hours:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound propionate (10 nM)
-
Budesonide (10 nM)
-
Montelukast (1 µM)
-
II. RNA Extraction and Quality Control
-
RNA Isolation: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a column-based RNA extraction kit).
-
Extraction: Purify total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of >8.
III. RNA-seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NextSeq 500) to generate paired-end reads of 75 bp.
IV. Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using a tool like Trim Galore!.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Read Quantification: Count the number of reads mapping to each gene using a tool like featureCounts.
-
Differential Gene Expression Analysis: Perform differential gene expression analysis between the different treatment groups and the vehicle control using a package like DESeq2 in R. Identify genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 as significantly differentially expressed.
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
RNA-seq data provides robust, quantitative evidence for the anti-inflammatory effects of this compound at the transcriptional level. It potently downregulates key pro-inflammatory genes, such as those encoding cytokines and chemokines, while upregulating genes with anti-inflammatory and glucocorticoid-sensitizing functions. Comparative analysis suggests that while other corticosteroids like Budesonide have similar mechanisms, there may be subtle differences in their effects on the expression of certain genes. When compared to non-corticosteroid anti-inflammatory drugs like Montelukast, this compound appears to have a broader and more profound impact on the inflammatory transcriptome. The provided experimental protocol offers a framework for researchers to further investigate the nuanced effects of this compound and other anti-inflammatory compounds on airway epithelial cells.
A Preclinical Head-to-Head: Fluticasone Furoate vs. Mometasone Furoate in Allergy Models
For the discerning researcher and drug developer, this guide provides a comprehensive preclinical comparison of two leading intranasal corticosteroids, fluticasone furoate (FF) and mometasone furoate (MF), in relevant allergy models. This analysis synthesizes available experimental data on their respective efficacy in allergic rhinitis, asthma, and dermatitis, offering insights into their pharmacological profiles and therapeutic potential.
At a Glance: Key Preclinical Performance Indicators
| Parameter | This compound Furoate (FF) | Mometasone Furoate (MF) | Key Findings |
| Glucocorticoid Receptor (GR) Binding Affinity (Relative to Dexamethasone=100) | ~2989[1] | ~2244[1] | This compound furoate demonstrates a higher binding affinity for the glucocorticoid receptor. |
| Allergic Rhinitis Model (Ovalbumin-induced) | Effective in reducing nasal symptoms | Effective in reducing nasal symptoms | Both compounds are effective, with some evidence suggesting a longer duration of action for this compound furoate. |
| Asthma Model (House Dust Mite-induced) | Reduces eosinophilic infiltration and IL-13 levels[2][3] | Reduces eosinophilic infiltration and IL-13 levels[2] | Both agents show comparable efficacy in mitigating key markers of allergic asthma. |
| Epithelial Barrier Function | Increases transepithelial electrical resistance (TEER) and expression of tight junction proteins (occludin, ZO-1) | Increases transepithelial electrical resistance (TEER) and expression of tight junction proteins (occludin, ZO-1) | Both corticosteroids effectively restore nasal epithelial barrier integrity. |
| Cytokine Suppression (ex-vivo human nasal tissue) | Broader and more potent suppression of Th1, Th2, and Th17 cytokines | Effective, but less potent and narrower range of cytokine suppression compared to FF | This compound furoate shows a superior and faster onset of action in suppressing a wider array of inflammatory cytokines. |
| Dermatitis Models | Data from direct preclinical comparative studies is limited. | Effective in various preclinical and clinical models of dermatitis. | While both are used clinically for dermatitis, direct preclinical comparisons in standardized models are not readily available in the reviewed literature. |
In-Depth Analysis of Preclinical Models
Allergic Rhinitis Models
Preclinical studies in rodent models of allergic rhinitis, typically induced by ovalbumin sensitization and challenge, have demonstrated the efficacy of both this compound furoate and mometasone furoate in alleviating nasal symptoms.
Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Rats
A commonly employed protocol involves the sensitization of rats with an intraperitoneal injection of ovalbumin and aluminum hydroxide as an adjuvant. After a sensitization period, the animals are challenged intranasally with ovalbumin to induce an allergic rhinitis response. Key parameters measured include the frequency of sneezing and nasal rubbing, as well as histological analysis of the nasal mucosa for inflammatory cell infiltration.
dot
Experimental workflow for an ovalbumin-induced allergic rhinitis model.
Allergic Asthma Models
In a house dust mite (HDM)-induced murine model of allergic asthma, both this compound furoate and mometasone furoate have shown comparable efficacy in reducing key inflammatory markers.
Experimental Protocol: House Dust Mite (HDM)-Induced Allergic Asthma in Mice
This model involves sensitizing mice to HDM extract through intranasal administration over a period of several days, followed by a series of challenges to elicit an asthmatic phenotype. Following treatment with either this compound furoate or mometasone furoate, bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell infiltrates (particularly eosinophils) and cytokine levels (such as IL-4, IL-5, and IL-13). Lung tissue is also often examined histologically for signs of inflammation and airway remodeling.
dot
Workflow for a house dust mite-induced allergic asthma model.
In Vitro and Ex Vivo Models: Mechanistic Insights
Epithelial Barrier Function: Studies utilizing primary human nasal epithelial cells have demonstrated that both this compound furoate and mometasone furoate can effectively restore a compromised epithelial barrier, a key feature of allergic rhinitis. This is achieved, in part, by increasing the expression of tight junction proteins such as occludin and zonula occludens-1 (ZO-1).
Experimental Protocol: Transepithelial Electrical Resistance (TEER) Measurement
Primary human nasal epithelial cells are cultured on permeable supports to form a confluent monolayer. The integrity of the epithelial barrier is assessed by measuring the TEER using a voltmeter. A higher TEER value indicates a more intact and less permeable barrier. The cells are then treated with this compound furoate or mometasone furoate, and TEER is measured over time to assess the impact of the corticosteroids on barrier function.
Cytokine Suppression: An ex-vivo model using human nasal polyp tissue has revealed differences in the cytokine suppression profiles of this compound furoate and mometasone furoate. This compound furoate exhibited a more potent and broader suppression of Th1, Th2, and Th17 cytokines compared to mometasone furoate.
Experimental Protocol: Ex-Vivo Human Nasal Tissue Model
Nasal polyp tissue obtained from patients is fragmented and cultured in the presence of a stimulant, such as Staphylococcal enterotoxin B (SEB), to induce cytokine release. The tissue fragments are then treated with varying concentrations of this compound furoate or mometasone furoate. The supernatant is collected after a defined incubation period, and the levels of various cytokines (e.g., IFN-γ, IL-2, IL-5, IL-17, TNF-α) are quantified using techniques like ELISA or multiplex assays.
Molecular Mechanisms: The Glucocorticoid Receptor Signaling Pathway
Both this compound furoate and mometasone furoate exert their anti-inflammatory effects primarily through their interaction with the glucocorticoid receptor (GR). Upon binding, the corticosteroid-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules. The higher binding affinity of this compound furoate for the GR may contribute to its enhanced potency in some preclinical models.
dot
Simplified glucocorticoid receptor signaling pathway.
The Uncharted Territory: Preclinical Dermatitis Models
While both this compound furoate and mometasone furoate are clinically utilized in the management of inflammatory skin conditions like atopic dermatitis, direct head-to-head preclinical comparisons in standardized animal models are not well-documented in the available literature. Preclinical models of atopic dermatitis, such as those induced by oxazolone or 2,4-dinitrofluorobenzene (DNFB), are established methods to evaluate the efficacy of topical corticosteroids. These models typically involve sensitization and subsequent challenge with the hapten to induce a dermatitis-like skin inflammation. Efficacy is assessed by measuring parameters like ear swelling, skin thickness, and inflammatory cell infiltration. Given the clinical use of both agents, further preclinical studies directly comparing their efficacy in these models would be of significant value to the research community.
Conclusion
In preclinical models of allergic rhinitis and asthma, both this compound furoate and mometasone furoate demonstrate significant and largely comparable efficacy. However, nuanced differences emerge in their molecular pharmacology, with this compound furoate exhibiting a higher glucocorticoid receptor binding affinity and a broader, more potent cytokine suppression profile in ex-vivo human tissue. The current body of preclinical literature highlights a gap in the direct comparative evaluation of these two corticosteroids in standardized dermatitis models. Future research in this area will be crucial for a more complete understanding of their relative therapeutic potential in inflammatory skin diseases.
References
A Comparative Guide to the Systemic Absorption of Inhaled Fluticasone Formulations
For researchers and drug development professionals, understanding the systemic absorption of inhaled corticosteroids is paramount for optimizing therapeutic efficacy while minimizing potential systemic side effects. This guide provides a detailed comparison of the systemic absorption profiles of two prominent inhaled fluticasone formulations: this compound propionate (FP) and this compound furoate (FF). Furthermore, it explores the influence of different inhaler devices on the systemic bioavailability of these drugs.
This compound Furoate vs. This compound Propionate: A Pharmacokinetic Comparison
This compound furoate (FF) and this compound propionate (FP) are both potent synthetic corticosteroids, but they exhibit distinct pharmacokinetic profiles that influence their dosing frequency and systemic exposure.[1] FF demonstrates prolonged lung absorption kinetics compared to FP, leading to a longer duration of action.[1][2]
Key differences in their pharmacological characteristics include a longer mean absorption time for FF (approximately 7 hours) compared to FP (approximately 2.1 hours).[1][2] Consequently, the terminal elimination half-life of inhaled FF is considerably longer (17–24 hours) than that of inhaled FP (11–14 hours). This extended lung retention time for FF supports a once-daily dosing regimen, which may improve patient adherence. In contrast, FP typically requires twice-daily administration for optimal therapeutic effect.
While both molecules have negligible oral bioavailability from the swallowed portion of an inhaled dose (<1.5%), their absolute bioavailability from the lungs can vary based on the formulation. For instance, in one study, the absolute bioavailability for FP was, on average, 9.0%.
Table 1: Pharmacokinetic Parameters of Inhaled this compound Furoate vs. This compound Propionate
| Parameter | This compound Furoate (FF) | This compound Propionate (FP) | Reference |
| Dosing Frequency | Once-daily | Twice-daily | |
| Mean Absorption Time | ~7 hours | ~2.1 hours | |
| Time for 90% Absorption | 20-30 hours | 8 hours | |
| Terminal Elimination Half-Life | 17-24 hours | 11-14 hours | |
| Absolute Bioavailability (example) | 6.3% - 18.4% (formulation dependent) | 9.0% |
Impact of Inhaler Devices on Systemic Absorption of this compound Propionate
The choice of inhaler device can significantly influence the systemic exposure to this compound propionate. Different devices, such as metered-dose inhalers (MDIs) and dry powder inhalers (DPIs), have varying drug delivery efficiencies.
A study comparing a novel multidose dry powder inhaler (MDPI) with a standard DPI and an MDI for this compound propionate delivery in healthy adults found that the MDPI led to higher systemic exposure. The geometric mean AUC0-t and Cmax for the FP MDPI (800 µg) were 19% and 18% higher, respectively, compared with the FP DPI (1000 µg), and 47% and 82% higher, respectively, compared with the FP MDI (880 µg). This suggests that the MDPI device may offer more efficient drug delivery to the lungs.
Another study highlighted that this compound plasma concentrations are significantly greater after MDI administration compared with a DPI. This difference in systemic exposure can also correlate with the degree of cortisol suppression, a marker for systemic corticosteroid effects.
Table 2: Comparison of Systemic Exposure of this compound Propionate with Different Inhaler Devices in Healthy Adults
| Inhaler Device | Total Dose | Geometric Mean AUC0-t | Geometric Mean Cmax | Reference |
| MDPI | 800 µg | 19% higher than DPI | 18% higher than DPI | |
| 47% higher than MDI | 82% higher than MDI | |||
| DPI | 1000 µg | - | - | |
| MDI | 880 µg | - | - |
MDPI: Multidose Dry Powder Inhaler; DPI: Dry Powder Inhaler; MDI: Metered-Dose Inhaler; AUC0-t: Area under the concentration-time curve from time zero to the last measurable concentration; Cmax: Maximum plasma concentration.
Experimental Protocols
The data presented in this guide are derived from clinical trials with robust experimental designs. A common methodology for assessing the systemic absorption of inhaled this compound is the open-label, randomized, crossover study.
Key Experimental Details:
-
Study Design: An open-label, randomized, crossover design is frequently employed. In such a design, each participant receives all treatments in a random order, serving as their own control.
-
Participant Population: Studies are often conducted in healthy adult subjects to characterize the pharmacokinetics of the inhaled drug. However, some studies also include patients with asthma to evaluate the drug's performance in a relevant patient population.
-
Dosing and Administration: Participants receive single or multiple doses of the different this compound formulations via various inhaler devices. To determine absolute bioavailability, an intravenous infusion of the drug is also administered to a cohort of participants.
-
Pharmacokinetic Analysis: Blood samples are collected at predetermined time points after drug administration. Plasma concentrations of this compound are then measured using sensitive and selective analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS). Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and elimination half-life (t½), are calculated from the concentration-time data.
-
Systemic Effect Assessment: To assess the systemic effects of the inhaled corticosteroid, biomarkers such as plasma or urinary cortisol levels are often measured. A reduction in cortisol levels can indicate systemic absorption and potential for hypothalamic-pituitary-adrenal (HPA) axis suppression.
Experimental Workflow for Assessing Systemic Absorption
The following diagram illustrates a typical experimental workflow for comparing the systemic absorption of different inhaled this compound formulations.
References
A Head-to-Head Comparison of Fluticasone Propionate and Ciclesonide for Researchers
An objective analysis of two leading inhaled corticosteroids, focusing on their comparative pharmacology, clinical efficacy, and safety profiles to inform drug development and research.
In the landscape of inhaled corticosteroids (ICS) for the management of persistent asthma and allergic rhinitis, fluticasone propionate and ciclesonide represent two distinct therapeutic options. This compound propionate, a well-established and potent synthetic corticosteroid, has long been a benchmark in respiratory medicine. Ciclesonide, a newer generation ICS, is a prodrug designed to be activated in the lungs, a feature intended to enhance its safety profile. This guide provides a comprehensive head-to-head comparison of these two compounds, presenting experimental data, outlining methodologies, and visualizing key pathways to support researchers, scientists, and drug development professionals in their understanding and evaluation of these therapies.
Pharmacodynamic and Pharmacokinetic Profile: A Comparative Overview
The therapeutic action of inhaled corticosteroids is predicated on their interaction with the glucocorticoid receptor (GR) and their pharmacokinetic properties, which dictate their local and systemic effects.
Receptor Binding Affinity and Potency
Both this compound propionate and the active metabolite of ciclesonide, desisobutyryl-ciclesonide (des-CIC), exhibit high binding affinity for the glucocorticoid receptor. This compound propionate has a relative receptor affinity approximately 18 times that of dexamethasone, while des-CIC's affinity is about 12 times that of dexamethasone[1]. This high affinity is a key determinant of their potent anti-inflammatory effects. Ciclesonide itself has a low affinity for the GR and is converted to the active des-CIC by esterases in the lungs[1][2].
Pharmacokinetics: Lung Deposition, Bioavailability, and Clearance
The delivery and disposition of an inhaled corticosteroid are critical to its efficacy and safety. Ciclesonide is formulated as a hydrofluoroalkane (HFA) solution with smaller aerosol particles (1.1-2.1 µm) compared to the larger particles of this compound propionate (2.8-3.2 µm)[1]. This difference in particle size contributes to a higher lung deposition for ciclesonide (approximately 52%) compared to this compound propionate (12% to 13%)[1].
Both drugs have low oral bioavailability due to extensive first-pass metabolism. Systemically, both are rapidly cleared by the liver. However, ciclesonide and its active metabolite have a higher plasma protein binding (approximately 99%) than this compound propionate (90%), resulting in a smaller fraction of free, systemically active drug. The elimination half-life of ciclesonide is approximately 3.5 hours, whereas for this compound propionate it is around 7.8 hours.
| Parameter | This compound Propionate | Ciclesonide (des-CIC) | Reference(s) |
| Relative Receptor Affinity (vs. Dexamethasone) | ~18x | ~12x | |
| Aerosol Particle Size | 2.8-3.2 µm | 1.1-2.1 µm | |
| Lung Deposition | 12-13% | ~52% | |
| Oral Bioavailability | <1% | <1% | |
| Plasma Protein Binding | 90% | ~99% | |
| Elimination Half-life | ~7.8 hours | ~3.5 hours |
Clinical Efficacy: A Review of Head-to-Head Trials
Multiple randomized controlled trials have compared the clinical efficacy of this compound propionate and ciclesonide in patients with persistent asthma. The primary endpoint in many of these studies is the change in forced expiratory volume in one second (FEV1).
A 12-week, randomized, double-blind, double-dummy, parallel-group study involving 529 patients with asthma found that ciclesonide 160 µg once daily was as effective as this compound propionate 88 µg twice daily in improving lung function (FEV1), asthma symptoms, and reducing the need for rescue medication. Both treatments showed significant improvements from baseline (p<0.0001 for all variables).
Another 12-week study in 556 children (ages 6-15 years) with asthma demonstrated that ciclesonide 160 µ g/day had comparable efficacy to this compound propionate 176 µ g/day , with both groups showing significant increases in FEV1 from baseline (p < 0.0001 for both).
Similarly, a 24-week trial with 480 patients with mild to moderate persistent asthma confirmed that ciclesonide 80 µg once daily had similar efficacy to this compound propionate 100 µg twice daily in improving FEV1. The least squares mean increases in FEV1 were 0.46L for ciclesonide and 0.52L for this compound propionate, demonstrating non-inferiority.
| Study Population | Ciclesonide Dose | This compound Propionate Dose | Key Efficacy Outcomes | Reference(s) |
| Adults & Adolescents with Asthma | 160 µg once daily | 88 µg twice daily | Comparable improvements in FEV1, asthma symptoms, and rescue medication use. | |
| Children (6-15 years) with Asthma | 160 µ g/day (80 µg twice daily) | 176 µ g/day (88 µg twice daily) | Comparable significant increases in FEV1. | |
| Adults & Adolescents with Mild to Moderate Asthma | 80 µg once daily | 100 µg twice daily | Similar efficacy in improving FEV1; non-inferiority of ciclesonide demonstrated. | |
| Adults & Adolescents with Moderate Persistent Asthma | 320 µg once daily | 200 µg twice daily | Similar improvements in lung function. |
Safety and Tolerability Profile
The safety profile of inhaled corticosteroids is a critical consideration, particularly concerning local and systemic side effects.
Local Side Effects
In a 12-week study comparing ciclesonide 320 µg once daily to this compound propionate 200 µg twice daily in patients with moderate persistent asthma, there were no reported cases of oral candidiasis in the ciclesonide group, compared to nine cases (3.8%) in the this compound propionate group (p = 0.002). This finding is supported by a Cochrane review which noted a significant reduction in oral candidiasis with ciclesonide compared to this compound.
Systemic Side Effects
Systemic side effects of inhaled corticosteroids are related to the amount of drug that reaches the systemic circulation. The potential for hypothalamic-pituitary-adrenal (HPA) axis suppression is a key concern.
A study in children with asthma found that this compound propionate (176 µ g/day ) was associated with a significant decrease in 24-hour urine free cortisol levels, whereas ciclesonide (at both 80 µg and 160 µg daily) did not show a significant effect on cortisol excretion. Another study noted that at a high dose (0.1 mg/kg), this compound propionate reduced plasma corticosterone levels in a rat model, while ciclesonide did not.
| Adverse Event | This compound Propionate | Ciclesonide | Reference(s) |
| Oral Candidiasis | Higher incidence reported in some studies. | Lower to no incidence reported in comparative trials. | |
| HPA Axis Suppression (Cortisol Levels) | Potential for suppression, particularly at higher doses. | Less impact on cortisol levels reported in some studies. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are overviews of the methodologies employed in the key comparative studies.
Glucocorticoid Receptor Binding Affinity Assay (Radioligand Binding Assay)
Objective: To determine the relative binding affinity of a test compound for the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from cultured cells or tissues.
-
Incubation: The receptor preparation is incubated with a fixed, low concentration of a high-affinity radiolabeled ligand (e.g., ³H-dexamethasone).
-
Competition: In parallel, incubations are set up with the radioligand and a range of concentrations of the unlabeled test compound (this compound propionate or des-ciclesonide).
-
Equilibrium: The binding reaction is allowed to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Quantification: The radioactivity of the receptor-bound ligand is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity.
Clinical Trial for Efficacy and Safety Comparison
Objective: To compare the efficacy and safety of ciclesonide and this compound propionate in patients with persistent asthma.
General Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study design is commonly employed.
Methodology:
-
Patient Population: Patients with a clinical diagnosis of persistent asthma, within a specified age range, and meeting specific criteria for lung function (e.g., FEV1 between 60-90% of predicted value) are recruited.
-
Run-in Period: A baseline period of 2-4 weeks where patients may receive a standardized asthma medication or only rescue medication is often included.
-
Randomization: Eligible patients are randomly assigned to receive either ciclesonide or this compound propionate at specified doses and frequencies. The double-dummy design ensures blinding, where patients receive both an active and a placebo inhaler for each drug.
-
Treatment Period: The treatment duration is typically 12 to 24 weeks.
-
Efficacy Assessments: The primary efficacy endpoint is often the change in FEV1 from baseline. Secondary endpoints may include changes in morning peak expiratory flow (PEF), asthma symptom scores, rescue medication use, and quality of life questionnaires.
-
Safety Assessments: Safety is evaluated by monitoring adverse events, including local side effects like oral candidiasis and systemic effects through measurements such as 24-hour urinary free cortisol levels. Physical examinations and laboratory tests are also conducted.
Visualizing the Mechanisms
Glucocorticoid Receptor Signaling Pathway
Inhaled corticosteroids exert their anti-inflammatory effects by binding to glucocorticoid receptors in the cytoplasm of airway cells. This binding triggers a cascade of events leading to the modulation of gene expression.
Caption: Glucocorticoid receptor signaling pathway initiated by an inhaled corticosteroid.
Experimental Workflow: Head-to-Head Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound propionate and Ciclesonide.
Caption: A typical experimental workflow for a head-to-head clinical trial.
Conclusion
Both this compound propionate and ciclesonide are effective inhaled corticosteroids for the management of persistent asthma. Head-to-head clinical trials demonstrate that ciclesonide, often administered once daily, has comparable efficacy to the twice-daily administration of this compound propionate in improving lung function and controlling asthma symptoms.
The key differences lie in their pharmacokinetic profiles and, consequently, their safety profiles. Ciclesonide's design as a prodrug activated in the lungs, combined with its higher lung deposition and greater plasma protein binding, appears to contribute to a lower incidence of local side effects, such as oral candidiasis, and potentially a more favorable systemic safety profile with less impact on the HPA axis.
For researchers and drug development professionals, the choice between these two agents may depend on the specific therapeutic goals, patient population, and the desired balance between potency and safety. The data presented here provide a foundation for further investigation and informed decision-making in the development of next-generation respiratory therapies.
References
A Comparative Guide to Fluticasone Formulations: Efficacy, Bioequivalence, and Experimental Reproducibility
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluticasone furoate and this compound propionate, focusing on their performance, bioequivalence testing, and the importance of standardized protocols in ensuring experimental reproducibility across different laboratories.
This compound, a synthetic corticosteroid, is a cornerstone in the management of allergic rhinitis and asthma. It is primarily available in two ester forms: this compound furoate (FF) and this compound propionate (FP). While both exert their anti-inflammatory effects through the glucocorticoid receptor, differences in their chemical structure and pharmacokinetic profiles can influence their clinical efficacy and patient preference. This guide synthesizes data from comparative clinical trials and outlines standardized experimental protocols to foster reproducibility in this compound research.
Comparative Efficacy and Safety of this compound Furoate vs. This compound Propionate
Clinical studies have demonstrated that both this compound furoate and this compound propionate are effective in managing the symptoms of allergic rhinitis. However, there are some notable differences in their clinical profiles.
A meta-analysis of studies in allergic rhinitis suggests that this compound furoate may offer a modest but statistically significant improvement in reducing total nasal symptom scores and may provide faster symptom relief compared to this compound propionate.[1] Patient preference studies have also indicated a preference for the sensory attributes of this compound furoate nasal spray, including scent, aftertaste, and mist gentleness.[2]
In the context of asthma, a meta-analysis comparing once-daily this compound furoate (100 µg) with twice-daily this compound propionate (250 µg) found no statistically significant difference in the mean change from baseline in trough FEV1, a key measure of lung function.[3] Similarly, a randomized trial comparing a combination of this compound furoate/vilanterol with this compound propionate/salmeterol showed no significant difference in the primary efficacy measure of 0- to 24-hour weighted mean FEV1 after 24 weeks of treatment.[4]
Adverse events for both formulations are generally mild and comparable, with nasal irritation and epistaxis (nosebleeds) being the most commonly reported.[5]
Table 1: Comparison of Clinical Efficacy in Allergic Rhinitis
| Outcome Measure | This compound Furoate | This compound Propionate | Key Findings |
| Total Nasal Symptom Score (TNSS) Reduction | Pooled mean difference of -0.25 (±0.10) compared to FP | Baseline | FF showed a modest but significant improvement over FP. |
| Time to Symptom Onset | Approximately 0.8 days faster than FP | Baseline | FF may offer quicker symptom relief. |
| Patient Preference (Sensory Attributes) | 58% preferred FF | 27% preferred FP | Patients significantly preferred the sensory characteristics of FF. |
Table 2: Comparison of Clinical Efficacy in Asthma
| Outcome Measure | This compound Furoate (once-daily) | This compound Propionate (twice-daily) | Key Findings |
| Mean Change in Trough FEV1 | -1.7 mL (95% CI −80.4, +77.0) vs FP | Baseline | No statistically significant difference between FF and FP. |
| 0-24h Weighted Mean FEV1 (in combination therapy) | 341 mL improvement from baseline | 377 mL improvement from baseline | No statistically significant treatment difference. |
The Role of Standardized Protocols in Ensuring Reproducibility
The following sections detail the key in vitro and in vivo bioequivalence studies recommended by the FDA for this compound propionate and this compound furoate nasal sprays and metered-dose inhalers. These protocols serve as a benchmark for researchers to ensure the validity and comparability of their experimental data.
Experimental Protocols for Bioequivalence Testing
In Vitro Bioequivalence Studies
The FDA recommends a series of in vitro tests to compare a test (T) and reference (R) this compound product. These studies are designed to assess the physical and performance characteristics of the drug product and device. For comparative studies, it is crucial that both test and reference products are analyzed under the same instrumental conditions.
Table 3: Recommended In Vitro Bioequivalence Studies for this compound Nasal Sprays
| Study Type | Experimental Design | Acceptance Criteria |
| Single Actuation Content (SAC) | The SAC test is performed at the beginning and end stages of the product's life. A validated assay is used to determine the content of a single actuation. | Population Bioequivalence (PBE) analysis of SAC. |
| Aerodynamic Particle Size Distribution (APSD) | The APSD test is conducted at the beginning and end stages of the product's life using a cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor) at various flow rates. | PBE analysis of impactor-sized mass (ISM). Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) are submitted as supportive evidence. |
| Spray Pattern | The spray pattern is tested at the beginning of the product's life at two different distances from the actuator orifice. | The 90% confidence interval for the T/R ratio of the ovality ratio should be within 80-125%. |
| Droplet Size Distribution | Laser diffraction is used to measure the droplet size distribution at the beginning of the product's life. | The 90% confidence intervals for the T/R ratios of D10, D50, and D90 should be within 80-125%. |
| Priming and Repriming | These tests are based on the emitted dose of a single actuation following the specified number of priming or repriming actuations as per the product labeling. | PBE analysis of the emitted dose. |
In Vivo Bioequivalence Studies
In addition to in vitro studies, the FDA recommends in vivo studies with pharmacokinetic endpoints to establish bioequivalence.
Table 4: Recommended In Vivo Bioequivalence Study with Pharmacokinetic Endpoints
| Study Parameter | Experimental Design |
| Study Type | Fasting, single-dose, two-way crossover study. |
| Subjects | Healthy male and non-pregnant, non-lactating female subjects. |
| Dose Administration | Administered as per the reference listed drug (RLD) labeling. |
| Analyte to Measure | This compound propionate or this compound furoate in plasma. |
| Analytical Method | A validated bioanalytical method with sufficient sensitivity (e.g., LC-MS/MS) to quantify plasma concentrations. |
| Equivalence Based On | The 90% confidence intervals for the geometric mean Test/Reference ratios of AUC and Cmax should fall within the limits of 80.00% - 125.00%. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and the experimental workflows for its analysis, the following diagrams are provided.
Caption: this compound's anti-inflammatory mechanism of action.
Caption: Workflow for in vitro bioequivalence testing of this compound nasal sprays.
References
Comparative Safety of Fluticasone-Based Therapies in COPD: A Review of Population Studies
This guide provides a comparative analysis of the safety of various Fluticasone-based therapies for Chronic Obstructive Pulmonary Disease (COPD), drawing upon data from large-scale population studies. The primary focus is on the two main formulations of this compound—this compound Propionate (FP) and this compound Furoate (FF)—and their combinations with long-acting β2-agonists (LABAs). Key safety outcomes, including pneumonia, cardiovascular events, and fractures, are examined to provide a comprehensive overview for researchers, scientists, and drug development professionals.
This compound Formulations and Combination Therapies
The therapies under comparison include:
-
This compound Propionate (FP): Often combined with Salmeterol (FP/SAL).
-
This compound Furoate (FF): Typically combined with Vilanterol (FF/VI).
This compound furoate is more potent than this compound propionate, which allows for lower doses and once-daily administration.[1] In contrast, this compound propionate generally requires twice-daily dosing.[1]
Quantitative Safety Data Comparison
The following tables summarize quantitative data from various studies on the key safety outcomes associated with this compound-based therapies in COPD patients.
Table 1: Risk of Pneumonia
Inhaled corticosteroid (ICS) use in COPD is associated with an increased risk of pneumonia.[2][3] Studies suggest that the risk may differ between this compound propionate and this compound furoate. A meta-analysis found that both FP and FF were linked to an increased risk of pneumonia, with the incidence being higher in the FP group.[2] Another meta-analysis also indicated that this compound, in general, significantly increases the risk of serious pneumonia.
| Therapy | Comparison | Metric | Result (95% CI) | Study Finding |
| This compound Propionate (FP) | vs. Budesonide | Hazard Ratio | 1.34 (1.26–1.43) | FP was associated with a significantly higher risk of pneumonia compared to budesonide. |
| This compound Propionate (FP) | vs. Control | Relative Risk | 1.79 (1.49, 2.16) | The use of FP was linked to an increased risk of pneumonia. |
| This compound Furoate (FF) | vs. Control | Relative Risk | 1.37 (1.23, 1.52) | The use of FF was linked to an increased risk of pneumonia. |
| FF/VI | vs. Tiotropium | Adverse Event | More frequent | Pneumonia occurred more frequently in the FF/VI group. |
| This compound-based Triple Therapy | vs. Budesonide-based Triple Therapy | Hazard Ratio | 0.84 (0.75–0.95) for severe pneumonia | Budesonide-based triple therapy was associated with a lower risk of severe pneumonia. |
Table 2: Risk of Cardiovascular Events
The cardiovascular safety of inhaled corticosteroids in COPD is a crucial consideration, as COPD and cardiovascular disease often coexist. Meta-analyses and large-scale studies have generally not found a significant increase in the risk of cardiovascular events with ICS treatment in COPD patients.
| Therapy | Comparison | Metric | Result (95% CI) | Study Finding |
| ICS-treated | vs. Control | Relative Risk | 0.99 (0.93 to 1.06) | The risk of cardiovascular events was not different between ICS-treated and control groups. |
| FF/VI | vs. Placebo | Hazard Ratio | 0.93 (0.75 to 1.14) | Combination therapy had no effect on the time to first composite cardiovascular event compared with placebo. |
| FF/UMEC/VI | vs. FF/VI or UMEC/VI | Hazard Ratio | 0.98 (0.85, 1.11) and 0.92 (0.78, 1.08) respectively | There was no statistically significant increased cardiovascular risk with triple therapy compared to dual therapies. |
Table 3: Risk of Fractures
Long-term use of inhaled corticosteroids has been associated with a modest but statistically significant increased risk of fractures in patients with COPD. This risk appears to be dose-dependent.
| Therapy | Comparison | Metric | Result (95% CI) | Study Finding |
| High-Dose ICS (>700 µ g/day beclomethasone equivalent) | vs. No Exposure | Adjusted Odds Ratio | 1.68 (1.10–2.57) | Current use of high-dose ICS was associated with an increased risk of nonvertebral fractures. |
| ICS Use | vs. Control | Odds Ratio | 1.27 (1.01 to 1.58) | ICS use was associated with a significantly increased risk of fractures in randomized controlled trials. |
| ICS Use | vs. Treatment without ICS | Relative Risk | 1.19 (1.04-1.37) | Use of inhaled ICS was associated with a 19% increased fracture risk. |
| ICS/LABA | vs. Treatment without ICS | Relative Risk | 1.30 (1.10-1.53) | The fracture risk appeared greater when ICS was used in combinations. |
Experimental Protocols of Key Studies
Understanding the methodologies of pivotal studies is crucial for interpreting their findings. Below are summaries of typical study designs used in this field.
Randomized Controlled Trials (RCTs):
-
Design: These are often double-blind, parallel-group studies comparing a this compound-based therapy to a placebo or another active treatment over a defined period (e.g., 12 to 52 weeks).
-
Population: Patients are typically aged 40 years or older with a confirmed diagnosis of moderate to very severe COPD. Inclusion criteria often specify a certain level of airflow limitation (e.g., FEV1/FVC ratio < 0.70) and a history of exacerbations.
-
Endpoints: The primary endpoints can be efficacy-related (e.g., change in FEV1), while safety endpoints include the incidence of adverse events, serious adverse events, and specific events of interest like pneumonia and cardiovascular events.
-
Data Collection: Safety data is collected through patient reports, clinical examinations, and laboratory tests at regular intervals. Major events are often adjudicated by an independent committee.
Observational Studies (Cohort and Case-Control):
-
Design: These studies use large administrative health databases or electronic medical records to identify a cohort of COPD patients and follow them over time to assess the risk of adverse outcomes.
-
Population: Large, real-world populations of patients with COPD are identified based on diagnosis codes and prescription records.
-
Exposure: Exposure to different this compound-based therapies is determined from prescription data.
-
Analysis: Statistical methods like conditional logistic regression or Cox proportional hazards models are used to calculate odds ratios or hazard ratios, often adjusting for potential confounding factors.
Mechanistic Insights and Signaling Pathways
Inhaled corticosteroids like this compound exert their therapeutic effect by binding to glucocorticoid receptors (GR), which leads to the modulation of gene expression, ultimately reducing inflammation. However, systemic absorption can lead to off-target effects. For instance, local immunosuppression in the lungs may contribute to an increased risk of pneumonia.
Caption: this compound mechanism of action and potential for adverse effects.
Workflow for Population-Based Safety Studies
The following diagram outlines a typical workflow for conducting a comparative safety study using real-world data from large administrative databases.
Caption: Workflow for an observational comparative safety study.
Logical Relationship of Therapies and Safety Outcomes
This diagram illustrates the relationship between different this compound-based therapies and their associated safety risks as identified in population studies.
Caption: Relationship between this compound therapies and safety outcomes.
References
Safety Operating Guide
Proper Disposal of Fluticasone in a Laboratory Setting: A Step-by-Step Guide
The disposal of fluticasone, a potent corticosteroid, requires stringent adherence to safety and environmental regulations to prevent occupational exposure and environmental contamination.[1][2] Research laboratories and drug development facilities must implement specific procedures for the proper management of this compound waste, including pure active pharmaceutical ingredient (API), contaminated lab materials, and experimental formulations.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). A multi-layered approach is crucial to prevent inhalation, skin contact, and ingestion.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, disposable nitrile gloves.[2] | Prevents skin contact with the potent compound. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For extensive handling, "bunny suit" coveralls are recommended. | Minimizes skin exposure and contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling this compound powder outside of a containment device. | Prevents inhalation of the potent corticosteroid. |
All handling of this compound powder, such as weighing and reconstitution, should be performed within a containment device like a chemical fume hood, biological safety cabinet, or a glovebox isolator.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe disposal of this compound and associated contaminated materials in a research environment.
Step 1: Waste Identification and Segregation
Properly identify all waste streams containing this compound. This includes:
-
Expired or unused this compound API.
-
Contaminated lab consumables such as gloves, gowns, bench paper, pipette tips, and vials.
-
Leftover experimental solutions and formulations.
-
Cleaning materials used for spills.
Segregate this compound-contaminated waste from other laboratory waste streams. Do not mix hazardous pharmaceutical waste with general or biohazardous waste.
Step 2: Waste Containment
Place all materials that have come into contact with this compound into a designated, leak-proof, and sealable container. This container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should specify the contents (e.g., "this compound Waste"). Hazardous pharmaceutical waste is often collected in black containers.
Step 3: Storage
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic. This area should be clearly marked and have restricted access.
Step 4: Disposal Vendor and Manifest
Arrange for the collection and disposal of the hazardous pharmaceutical waste through a licensed and approved environmental management vendor. All investigational medications, including this compound, must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.
A manifest will be required to track the waste from the laboratory to the final disposal facility. This documentation is crucial for regulatory compliance and should be maintained for a minimum of three years.
Step 5: Incineration
Incineration is the required method for treating and disposing of hazardous pharmaceutical waste like this compound. This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
Disposal of this compound Inhalers:
In research settings that may use commercial inhaler products, it's important to note that these are often considered hazardous waste due to the propellants they contain. These should not be disposed of in regular trash or medical waste containers. Used inhalers should be returned to a pharmacy or disposed of through a hazardous waste program to ensure the propellants are destroyed via incineration.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the proper disposal pathway for this compound-related materials in a laboratory.
Caption: Workflow for this compound Waste Disposal.
Regulatory Compliance
Research laboratories are subject to complex local, state, and federal regulations for pharmaceutical waste. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), which enforces the RCRA, and the Department of Transportation (DOT) for the transport of hazardous materials. It is imperative to develop and adhere to Standard Operating Procedures (SOPs) for the handling and disposal of potent compounds like this compound to ensure full compliance and a safe working environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
